ACP1b
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H18ClF3N2O3S2 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)sulfanylethyl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]propanamide |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25) |
InChIキー |
OUZIIFOEMPAZKX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Protease Activation: A Technical Guide
A Note on Terminology: Extensive research did not yield specific information on a molecule designated "ACP1b protease activator." It is possible that this is a non-standard nomenclature, a proprietary name, or a typographical error. This guide will, therefore, provide a comprehensive overview of the fundamental principles of protease activation, a critical process in cellular signaling and physiology. We will utilize well-characterized examples to illustrate these mechanisms, providing researchers, scientists, and drug development professionals with a foundational understanding of this pivotal biological event.
Introduction to Protease Activation
Proteases are enzymes that catalyze the breakdown of proteins through hydrolysis of peptide bonds. Their activity is tightly regulated to prevent indiscriminate proteolysis, which would be detrimental to the cell. One of the primary mechanisms for controlling protease activity is through their synthesis as inactive precursors, known as zymogens or proenzymes. Activation of these zymogens is a crucial step in initiating a wide array of physiological and pathological processes, including apoptosis, blood coagulation, and inflammation.
Activation can be triggered by a variety of signals, leading to conformational changes that expose the enzyme's active site. This guide will delve into the core mechanisms of protease activation, with a focus on proteolytic cleavage, and will provide an in-depth look at the activation of Protease-Activated Receptors (PARs) as a key example of protease-mediated signaling.
Core Mechanisms of Protease Activation
The activation of proteases is a highly specific process, often involving a cascade of events. The most common mechanisms include:
-
Proteolytic Cleavage: This is the most prevalent mechanism, where a specific peptide bond in the zymogen is cleaved, leading to a conformational change that forms the active catalytic site. This process is often initiated by another active protease, leading to an activation cascade.
-
Cofactor Binding: Some proteases require the binding of a non-protein cofactor to become active. The binding of the cofactor induces a conformational change that allows the enzyme to adopt its active state.
-
Environmental Changes: Changes in the cellular environment, such as shifts in pH or calcium concentration, can also trigger protease activation by inducing the necessary conformational changes.
Case Study: Protease-Activated Receptor 1 (PAR1) Signaling
A prime example of protease-mediated activation is the signaling of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors (GPCRs). PAR1, the prototypical member of this family, is crucial for mediating cellular responses to thrombin.
The PAR1 Activation Mechanism
Unlike typical GPCRs that are activated by ligand binding, PAR1 is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin[1][2][3]. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades[2][4].
The irreversible nature of this activation means that termination of the signal relies on receptor desensitization, internalization, and lysosomal degradation[1][2].
References
- 1. Regulation of Protease-activated Receptor 1 Signaling by the Adaptor Protein Complex 2 and R4 Subfamily of Regulator of G Protein Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
Discovery and synthesis of ACP1b compound
A comprehensive search of publicly available scientific and chemical databases has yielded no specific information for a compound designated as "ACP1b."
The term "this compound" does not correspond to a recognized chemical entity in standard nomenclature, nor does it appear in scientific literature or patent databases as a small molecule compound under development. The search did yield information on related but distinct subjects, including:
-
Acyl Carrier Proteins (ACPs) : These are proteins, not small molecule compounds, that play a crucial role in the biosynthesis of fatty acids. While there are various isoforms of ACPs, the search did not reveal a specific small molecule therapeutic or research compound with the "this compound" identifier that targets these proteins.
-
OATP1B Transporters : Research articles discuss the role of organic anion-transporting polypeptides like OATP1B1 and OATP1B3 in drug metabolism and interactions. However, this is a distinct protein identifier and not related to an "this compound" compound.
-
Product Model Numbers : The identifier "this compound" was found to be associated with commercial electronic products, such as a portable air compressor, which is not relevant to the user's request for a technical guide on a chemical compound.
It is highly probable that "this compound" is a non-standard identifier, possibly an internal project code, an abbreviation for a longer chemical name, or a typographical error. Without a precise chemical name, CAS number, or a reference to a relevant scientific publication, it is not possible to proceed with the user's request for a detailed technical guide.
To fulfill the request, please provide one or more of the following pieces of information:
-
The full chemical name of the compound.
-
The CAS (Chemical Abstracts Service) registry number .
-
A DOI (Digital Object Identifier) or citation for a peer-reviewed journal article or patent that describes the discovery, synthesis, or biological activity of the compound.
-
The biological target or the class of compounds to which this compound belongs.
Upon receiving the necessary information to accurately identify the compound, a comprehensive technical guide will be generated that adheres to all the specified requirements for data presentation, experimental protocols, and visualizations.
The Role of ACP1 Isoform B (ACP1b) in Acid Phosphatase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the Acid Phosphatase 1 Isoform B (ACP1b), a key enzyme in cellular signaling. ACP1, also known as Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), exists in multiple isoforms generated through alternative splicing, with this compound representing the "slow" migrating isoform. While broadly classified as an acid phosphatase, its primary and more specific function lies in its protein tyrosine phosphatase (PTP) activity. This document details the enzymatic properties of this compound, its role as a negative regulator in critical signaling pathways such as those initiated by insulin (B600854) and platelet-derived growth factor (PDGF), and its implication in various cellular processes and disease states. We present available quantitative data, detailed experimental protocols for its study, and visual representations of its signaling cascades and experimental workflows to support further research and drug development efforts targeting this multifaceted enzyme.
Introduction to ACP1 and its Isoforms
Acid Phosphatase 1 (ACP1) is an 18-kDa cytosolic enzyme that belongs to the phosphotyrosine protein phosphatase family.[1] It exhibits dual substrate specificity, capable of hydrolyzing orthophosphoric monoesters (acid phosphatase activity) as well as protein tyrosine phosphate (B84403) residues (protein tyrosine phosphatase activity).[2] The ACP1 gene is polymorphic, with three common alleles (*A, *B, and *C) giving rise to six distinct phenotypes.[3]
A key feature of ACP1 is the expression of two primary isoforms, colloquially known as the "fast" (ACP1a) and "slow" (this compound) isoforms, which are generated by the mutually exclusive alternative splicing of two adjacent exons (E3F and E3S).[4] These isoforms differ only in an internal segment of 34 amino acids.[4] The genetic alleles determine the relative expression ratio of these two isoforms.[3] While both isoforms share a conserved catalytic site, their distinct internal sequences confer different enzymatic properties and potentially different physiological roles.[4] This guide will focus specifically on the this compound ("slow") isoform.
Enzymatic Properties and Substrate Specificity of this compound
The enzymatic activity of ACP1 isoforms can be modulated by various small molecules, and their substrate specificity is directed towards phosphotyrosine residues within specific protein contexts.
Quantitative and Comparative Activity Data
Direct Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the human this compound isoform are not extensively documented in publicly available literature. However, comparative studies and data from related genotypes provide valuable insights into its activity. The artificial substrate p-Nitrophenylphosphate (pNPP) is commonly used to assay the activity of ACP1 isoforms.[5]
| Parameter | ACP1 Isoform 'f' (Fast) | ACP1 Isoform 's' (Slow/ACP1b) | Substrate | Notes |
| Activator | Hypoxanthine (5.1-fold increase in kcat) | Adenine (4.6-fold increase in kcat) | pNPP | Demonstrates differential regulation of the isoforms by purines.[6] |
| Inhibitor | Adenine (40% decrease in kcat) | Hypoxanthine (no effect) | pNPP | [6] |
| Phosphotransferase Efficiency | Genotype B > A > C | Genotype B > A > C | Glycerol | The overall enzymatic efficiency is dependent on the genetic allele.[7] |
| Inhibitor Constant (Ki) | 3.2 ± 0.1 µM | 1.7 ± 0.1 µM | Compound 7 (SPAA-based inhibitor) | This competitive inhibitor shows a slightly higher affinity for the this compound isoform.[8] |
Note: The 'f' and 's' isoforms are responsible for the majority of phosphatase activity associated with their respective ACP1 phenotypes.[9]
Substrate Specificity
This compound, as a protein tyrosine phosphatase, plays a crucial role in regulating cellular signaling by dephosphorylating key proteins. Its primary targets are activated receptor tyrosine kinases (RTKs) and their downstream substrates.
-
Receptor Tyrosine Kinases (RTKs): this compound is known to dephosphorylate and thereby inactivate the insulin receptor (IR) and the platelet-derived growth factor receptor (PDGFR).[9][10] This dephosphorylation terminates the signaling cascade initiated by insulin or PDGF binding.
-
Intracellular Substrates: A key downstream target is the Insulin Receptor Substrate-1 (IRS-1). By dephosphorylating IRS-1, this compound attenuates the insulin signal, impacting metabolic regulation.[6][11]
Role of this compound in Signaling Pathways
This compound functions as a critical negative regulator in pivotal signaling pathways that control cell growth, proliferation, and metabolism.
Insulin Signaling Pathway
The insulin signaling pathway is essential for maintaining glucose homeostasis. Upon insulin binding, the insulin receptor (IR) autophosphorylates on multiple tyrosine residues, creating docking sites for substrate proteins like IRS-1. Phosphorylated IRS-1 then activates downstream pathways, including the PI3K/Akt pathway, which promotes glucose uptake and storage.
This compound counteracts this process by dephosphorylating both the activated insulin receptor and IRS-1.[6][9] This action dampens the insulin signal, reducing glucose uptake. Consequently, upregulation or increased activity of this compound is associated with insulin resistance.
PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a key regulator of cell proliferation, differentiation, and migration. Binding of PDGF to its receptor (PDGFR) induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.
This compound acts as a downregulator of this pathway by dephosphorylating the activated PDGFR.[10] This attenuates the mitogenic signals, thereby controlling cell growth. Dysregulation of this process, such as the downregulation of this compound, can contribute to uncontrolled cell proliferation seen in some cancers.[2]
Experimental Protocols
Studying the specific functions of this compound requires robust methods for its expression, purification, and enzymatic characterization.
Recombinant Human this compound Expression and Purification
This protocol describes a general approach for expressing and purifying a His-tagged version of human this compound in E. coli, adapted from standard molecular biology techniques.
Detailed Methodology:
-
Vector Construction: The human this compound coding sequence is cloned into a bacterial expression vector (e.g., pET series) containing an N-terminal Hexa-histidine (His6) tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
A single colony is used to inoculate a starter culture (e.g., 50 mL LB media with appropriate antibiotic) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of expression media (e.g., 1 L Terrific Broth).
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
-
Purification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by high-speed centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
The clarified supernatant is applied to a Ni-NTA affinity chromatography column pre-equilibrated with Lysis Buffer.
-
The column is washed with Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged this compound protein is eluted with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are collected and analyzed for purity by SDS-PAGE.
-
Pure fractions can be pooled and dialyzed against a suitable storage buffer.
-
This compound Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay provides a straightforward method for measuring the general phosphatase activity of this compound.
Principle: this compound catalyzes the hydrolysis of the colorless substrate pNPP to p-nitrophenol (pNP), which is yellow under alkaline conditions and can be quantified by measuring its absorbance at 405 nm.[12]
Materials:
-
Purified recombinant this compound
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 10 mM EDTA
-
Substrate Stock: pNPP solution (e.g., 100 mM in water)
-
Stop Solution: 1 M NaOH
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate. For each reaction, add Assay Buffer to a final volume of 90 µL.
-
Add 10 µL of diluted, purified this compound enzyme to the wells. Include a "no-enzyme" control well with buffer only.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of pNPP substrate to each well (final concentration can be varied to determine kinetic parameters).
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 50 µL of Stop Solution (1 M NaOH) to each well.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the "no-enzyme" control from the sample readings.
-
Calculate the concentration of pNP produced using the Beer-Lambert law (molar extinction coefficient of pNP at 405 nm is 1.78 x 104 M-1cm-1).[13]
-
Enzyme activity can be expressed as µmol of pNP produced per minute per mg of enzyme (Specific Activity).
-
Conclusion and Future Directions
This compound is a crucial, isoform-specific regulator of cellular signaling with a primary function as a protein tyrosine phosphatase. Its role in attenuating insulin and growth factor signaling pathways positions it as a significant player in metabolic diseases and cancer. While methods for its study are established, a notable gap in the literature is the lack of detailed, publicly available kinetic parameters (Km, Vmax) for the purified human this compound isoform. Future research should focus on the detailed biochemical characterization of this specific isoform to fully elucidate its catalytic mechanism. Furthermore, isoform-specific knockout and knock-in studies will be invaluable in dissecting the unique physiological roles of this compound compared to its "fast" counterpart, ACP1a. A deeper understanding of the isoform-specific interactome will also be critical for developing selective therapeutic agents that can target the detrimental effects of this compound in disease while sparing other essential phosphatase activities.
References
- 1. The role of low-molecular-weight protein tyrosine phosphatase (LMW-PTP ACP1) in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP1 acid phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. isfg.org [isfg.org]
- 5. neb.com [neb.com]
- 6. Tyrosine dephosphorylation and deactivation of insulin receptor substrate-1 by protein-tyrosine phosphatase 1B. Possible facilitation by the formation of a ternary complex with the Grb2 adaptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase-1B dephosphorylation of the insulin receptor occurs in a perinuclear endosome compartment in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Downregulated ATP6V1B1 expression acidifies the intracellular environment of cancer cells leading to resistance to antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whitelabs.org [whitelabs.org]
- 12. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 13. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
The Central Shuttle: An In-Depth Technical Guide to the ACP1b Domain in Polyketide Synthase
For Researchers, Scientists, and Drug Development Professionals
The Acyl Carrier Protein (ACP) is a small but indispensable domain within the intricate machinery of polyketide synthases (PKSs). As the central shuttle, it masterfully transports the growing polyketide chain between the various catalytic domains of the synthase, ensuring the orderly execution of a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the ACP1b domain, focusing on its structure, function, interactions, and the experimental methodologies used to elucidate its critical role in the production of a vast array of medicinally important polyketides.
Core Concepts: Structure and Function of the ACP Domain
The Acyl Carrier Protein is a small, typically acidic protein, approximately 80-110 amino acids in length, characterized by a conserved four-helix bundle structural motif.[1][2] Its crucial function is enabled by a post-translational modification where a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group is attached to a conserved serine residue.[1][3] This modification, catalyzed by a phosphopantetheinyl transferase (PPTase), provides a long, flexible arm with a terminal thiol group. It is this thiol group that forms a thioester bond with the growing polyketide chain, allowing the ACP to shuttle the reactive intermediate between the active sites of other PKS domains.[1][4]
The operational unit of a modular PKS is the "module," which minimally contains a ketosynthase (KS), an acyltransferase (AT), and an ACP domain.[5][6] The AT domain selects an extender unit (typically malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP.[7][8] The KS domain then catalyzes a Claisen condensation between the ACP-bound extender unit and the growing polyketide chain, which is transferred from the ACP of the preceding module.[5][9] Following this chain elongation, optional reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may modify the β-keto group of the newly extended chain, which is all the while tethered to the ACP.[1][10] Finally, the ACP transfers the elongated and modified chain to the KS domain of the subsequent module or, in the final module, to a thioesterase (TE) domain for product release.[1][11]
The dynamic nature of the ACP is central to PKS function. It must transiently and specifically interact with each catalytic domain within its module in a defined sequence.[4][11] These interactions are often transient and can be challenging to study, but are critical for the fidelity and efficiency of polyketide biosynthesis.
Quantitative Data on ACP Domains
The following tables summarize key quantitative parameters associated with ACP domains and their interactions within PKS modules.
| Parameter | Value | PKS System / Module | Method | Reference |
| Size | 80-110 amino acids | General PKS ACPs | Sequence Analysis | [1] |
| Molecular Mass | ~9-12 kDa | General PKS ACPs | Calculation | [1] |
| Isoelectric Point (pI) | 5-6 | General PKS ACPs | Calculation | [1] |
| Dmax (Maximum Dimension) | 254 Å (for module 6 with 3 ACPs) | DEBS Module 6-3ACP-TE | SAXS | [1] |
| Dissociation Constant (Kd) of Docking Domains | ~20 μM | DEBS and Pikromycin PKS | Biochemical Assays | [12] |
Table 1: Physicochemical and Structural Properties of ACP Domains. This table provides general properties of ACP domains and a specific structural parameter for an engineered PKS module.
| Interacting Domains | Affinity (Kd) | PKS System | Method | Reference |
| ACP - TE | ~20 μM (for acyl-ACP) | DEBS | Biophysical Studies | [11] |
| ACP - TE | No detectable affinity (for apo-ACP) | DEBS | Biophysical Studies | [11] |
Table 2: Interaction Affinities of ACP Domains. This table highlights the substrate-dependent interaction between the ACP and TE domains.
Experimental Protocols
Heterologous Expression and Purification of ACP Domains
A common method for producing ACP domains for in vitro studies is through heterologous expression in Escherichia coli.[13]
1. Plasmid Construction: The gene encoding the ACP domain is cloned into an appropriate expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.
2. Host Strain Selection: E. coli strains such as BL21(DE3) are commonly used.[3] For the production of the functional holo-ACP, co-expression with a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis is necessary.[3][14] Alternatively, engineered strains like E. coli BAP1, which constitutively express Sfp, can be used.[1][3]
3. Culture Growth and Induction:
- Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C.[1][3]
- Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[14]
- Continue to grow the culture at a lower temperature, such as 16-18°C, for 8-12 hours to improve protein solubility.[14]
4. Cell Lysis and Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the ACP domain from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
In Vitro Phosphopantetheinylation of Apo-ACP
If the ACP is purified in its inactive apo-form, it must be converted to the holo-form in vitro.
1. Reaction Mixture:
- Purified apo-ACP
- Coenzyme A (CoA)
- A phosphopantetheinyl transferase (PPTase), such as Sfp.[14]
- A suitable buffer, typically containing Tris-HCl and MgCl2.
2. Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
3. Verification: The conversion of apo- to holo-ACP can be confirmed by mass spectrometry, which will show a mass increase corresponding to the addition of the phosphopantetheine group.[15]
Enzymatic Assays for ACP Function
The function of the ACP can be assessed through various enzymatic assays that monitor its interaction with other PKS domains.
1. Acylation Assay: This assay measures the loading of an extender unit onto the holo-ACP by an AT domain.
- Incubate holo-ACP, the AT domain, and a radiolabeled or mass-tagged acyl-CoA (e.g., [14C]malonyl-CoA).
- The reaction can be quenched and analyzed by SDS-PAGE and autoradiography to detect the acylated ACP, or by mass spectrometry to observe the mass shift.[14]
2. Ketosynthase (KS) Elongation Assay: This assay reconstitutes the carbon-carbon bond formation step.
- The KS domain is first acylated with a substrate mimicking the growing polyketide chain.
- The acyl-ACP (loaded with an extender unit) is then added.
- The formation of the elongated product can be monitored by HPLC or mass spectrometry.[15]
Visualizing PKS Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the ACP domain.
Figure 1: The PKS Catalytic Cycle. This diagram illustrates the central role of the ACP in shuttling the growing polyketide chain through the loading, elongation, modification, and transfer/release stages of biosynthesis.
Figure 2: Post-Translational Activation of ACP. This diagram shows the conversion of the inactive apo-ACP to the active holo-ACP by a phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheine (Ppant) arm from Coenzyme A.
References
- 1. De Novo Design and Implementation of a Tandem Acyl Carrier Protein Domain in a Type I Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the structure and function of acyl carrier proteins to unlock the strategic redesign of type II polyketide biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Acyl Carrier Protein Engineering Enables Functional Type II Polyketide Synthase Reconstitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type I Polyketide Synthases That Require Discrete Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Protein-Protein Interactions in Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyltransferases as Tools for Polyketide Synthase Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Protein-Protein Interactions in “cis-AT” Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanobacterial polyketide synthase docking domains, a new tool for engineering natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification, priming, and catalytic acylation of carrier protein domains in the polyketide synthase and nonribosomal peptidyl synthetase modules of the HMWP1 subunit of yersiniabactin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
Structural Biology of Acid Phosphatase 1 (ACP1) Isoforms: A Technical Guide
An In-depth Technical Guide on the Structural Conformations of Human Acid Phosphatase 1 (ACP1a and ACP1b)
This technical guide provides a comprehensive overview of the structural biology of the two major isoforms of human Acid Phosphatase 1 (ACP1), a low-molecular-weight protein tyrosine phosphatase. This document is intended for researchers, scientists, and drug development professionals interested in the structure, function, and regulation of ACP1.
Introduction to Acid Phosphatase 1 (ACP1)
Acid Phosphatase 1 (ACP1), also known as low-molecular-weight phosphotyrosine protein phosphatase (LMW-PTP), is a key enzyme in cellular signaling. It functions as a dual-specificity phosphatase, hydrolyzing both phosphotyrosine residues on proteins and orthophosphoric monoesters.[1][2] ACP1 is genetically polymorphic, with three common alleles (*A, *B, and *C) giving rise to different phenotypes.[3] Each allele expresses two distinct isoforms, a "fast" (f) and a "slow" (s) migrating form on electrophoresis, which are generated by alternative splicing of the ACP1 pre-mRNA.[4] These isoforms are often referred to as ACP1a (fast isoform) and this compound (slow isoform). The ratio of the fast to slow isoform varies depending on the specific allele.[3]
The two isoforms, ACP1a and this compound, exhibit differences in their substrate specificity and regulation, highlighting the importance of understanding their distinct structural conformations.[5][6] This guide will delve into the structural details of these isoforms, the experimental methods used to elucidate their structures, and their roles in key signaling pathways.
Structural Conformations of ACP1a and this compound
The primary structural difference between the ACP1a (fast) and this compound (slow) isoforms lies in a 34-amino acid segment spanning residues 40-73.[4] This variation arises from the mutually exclusive splicing of two adjacent exons, E3F for the fast isoform and E3S for the slow isoform.
Crystal structures of human ACP1 have been determined, providing detailed insights into the three-dimensional architecture of these isoforms. The available structures in the Protein Data Bank (PDB) correspond to the products of the *A and *B alleles.
-
ACP1 B-form (likely the slow isoform, this compound): The structure with PDB ID 1XWW represents the human B-form of LMW-PTP.[7][8][9] This structure was determined by X-ray diffraction at a resolution of 1.63 Å.[7]
-
ACP1 A-isoform (likely the fast isoform, ACP1a): The structures with PDB IDs 3N8I and 4Z99 represent the A-isoform of human ACP1.[1][4] The structure 3N8I was solved at 1.50 Å resolution.[1]
Quantitative Structural Data
The following tables summarize the key quantitative data from the crystal structures of the ACP1 isoforms.
Table 1: Structural Data for ACP1 Isoforms
| PDB ID | Isoform | Allele | Resolution (Å) | R-Value Work | R-Value Free | Method |
| 1XWW | B-form (slow) | B | 1.63 | 0.158 | 0.216 | X-ray Diffraction |
| 3N8I | A-isoform (fast) | A | 1.50 | 0.174 | 0.203 | X-ray Diffraction |
| 4Z99 | A-isoform (fast) | A | 2.30 | 0.190 | 0.287 | X-ray Diffraction |
Table 2: Macromolecule Content of ACP1 Isoform Structures
| PDB ID | Total Structure Weight (kDa) | Atom Count | Modeled Residue Count |
| 1XWW | 18.06 | 1,450 | 157 |
| 3N8I | 18.12 | 1,528 | 154 |
| 4Z99 | 18.76 | 1,416 | 164 |
Experimental Protocols
The structural determination of ACP1 isoforms has primarily been achieved through X-ray crystallography. Below is a synthesized protocol for the expression, purification, and crystallization of recombinant human ACP1, based on methodologies described in the primary literature.
Experimental Workflow for ACP1 Structure Determination
Detailed Methodologies
1. Gene Cloning and Expression:
-
The cDNA corresponding to the desired human ACP1 isoform (fast or slow) is cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of the protein with an N-terminal hexahistidine (His6) tag for purification.[6][10]
2. Protein Expression and Purification:
-
The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).
-
Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.[10]
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cell lysis is performed by sonication on ice, and the cell debris is removed by centrifugation.
-
The supernatant containing the soluble His-tagged ACP1 is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
ACP1 is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For structural studies, the His-tag may be removed by cleavage with a specific protease (e.g., thrombin or TEV protease) if a cleavage site is engineered into the expression construct.
-
A final purification step using size-exclusion chromatography is performed to obtain a highly pure and homogenous protein sample, which is crucial for successful crystallization. The protein is exchanged into a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
3. Crystallization:
-
Protein crystallization is typically performed using the vapor diffusion method, in either a hanging-drop or sitting-drop format.[11]
-
A small droplet is prepared by mixing the purified protein solution (at a concentration of 5-20 mg/mL) with an equal volume of a reservoir solution containing a precipitant.
-
The droplet is equilibrated against a larger volume of the reservoir solution. Water vapor slowly diffuses from the droplet to the reservoir, leading to a gradual increase in the protein and precipitant concentrations in the droplet, which can induce crystal formation.
-
Initial crystallization conditions are screened using commercially available kits that cover a wide range of precipitants, salts, and pH values.
-
Once initial crystals are obtained, the conditions are optimized by finely adjusting the concentrations of the precipitant, protein, and additives, as well as the pH and temperature, to obtain large, well-diffracting crystals.[11]
4. X-ray Data Collection and Structure Determination:
-
A single, high-quality crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron radiation source.
-
The diffraction data are processed to determine the space group and unit cell dimensions and to obtain the intensities of the diffraction spots.
-
The phase problem is solved using molecular replacement, with a known structure of a homologous protein as a search model.
-
An initial model of the ACP1 structure is built into the electron density map and refined using computational methods to improve the fit to the experimental data and to ensure proper stereochemistry.
-
The quality of the final structure is assessed using various validation tools before deposition in the Protein Data Bank (PDB).
ACP1 in Signaling Pathways
ACP1 plays a crucial role in regulating several key signaling pathways, primarily through its protein tyrosine phosphatase activity.
Regulation of Receptor Tyrosine Kinase (RTK) Signaling
ACP1 is known to dephosphorylate and thereby modulate the activity of several receptor tyrosine kinases, including Ephrin receptors (e.g., EphA2) and Platelet-Derived Growth Factor (PDGF) receptors.[12][13] By dephosphorylating these receptors, ACP1 can attenuate their downstream signaling, which affects processes such as cell growth, migration, and differentiation.
Involvement in the Wnt/β-catenin Signaling Pathway
ACP1 has been shown to influence the Wnt/β-catenin signaling pathway.[14] Increased levels of ACP1 lead to decreased levels of β-catenin in the cytoplasm.[15] While the exact mechanism is still under investigation, it is hypothesized that ACP1 may dephosphorylate a key component of the β-catenin destruction complex, such as Axin, thereby modulating its activity. A related phosphatase, PP1, has been shown to dephosphorylate Axin, leading to the destabilization of the destruction complex and subsequent stabilization of β-catenin.[16] It is possible that ACP1 acts in a similar or opposing manner.
Conclusion
The structural and functional characterization of the ACP1a and this compound isoforms provides a foundation for understanding their distinct roles in cellular signaling. The high-resolution crystal structures reveal the subtle yet significant conformational differences that arise from alternative splicing. These structural insights, combined with detailed biochemical and cellular studies, are crucial for the development of specific inhibitors or activators of ACP1, which may have therapeutic potential in diseases where ACP1 activity is dysregulated, such as cancer and metabolic disorders. Further research is needed to fully elucidate the specific substrates of each isoform and the precise mechanisms by which they are regulated in different cellular contexts.
References
- 1. rcsb.org [rcsb.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. abeomics.com [abeomics.com]
- 7. rcsb.org [rcsb.org]
- 8. wwPDB: pdb_00001xww [wwpdb.org]
- 9. 1XWW: Crystal Structure of Human B-form Low Molecular Weight Phosphotyrosyl Phosphatase at 1.6 Angstrom Resolution [ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACP1 Genetic Polymorphism and Coronary Artery Disease: Evidence of Effects on Clinical Parameters of Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling through inhibition of β-catenin degradation in an intact Axin1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of the human B-form low molecular weight phosphotyrosyl phosphatase at 1.6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein phosphatase 1 regulates assembly and function of the β-catenin degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on ACP1b as a ClpP activator
An In-depth Technical Guide on the Initial Studies of ACP1b as a ClpP Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for maintaining protein homeostasis within bacteria and in the mitochondria of eukaryotes. In its functional state, ClpP assembles into a barrel-shaped tetradecamer, encapsulating the proteolytic active sites within a central chamber. Access to this chamber is tightly regulated by ATP-dependent chaperones such as ClpX and ClpA, which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber. The dysregulation of ClpP activity through small molecule activators has emerged as a promising therapeutic strategy for both bacterial infections and cancer.[1][2] These activators can induce uncontrolled degradation of cellular proteins, leading to cell death.[2]
One such class of activators is the Activators of Self-Compartmentalizing Proteases (ACPs).[3] Initial high-throughput screening efforts identified several distinct compounds, designated ACP1 to ACP5, that activate ClpP, allowing it to degrade larger proteins without the need for its associated ATP-dependent chaperones.[3] This guide focuses on the initial studies of this compound, a derivative of the ACP1 scaffold, as a ClpP activator.
Mechanism of Action
ACP1 compounds function by binding to hydrophobic pockets on the surface of the ClpP tetradecamer.[1][2] This binding event induces a conformational change in ClpP, leading to the stabilization of the double-ring structure and the opening of the axial pores that are normally gated by the N-terminal loops of the ClpP subunits.[1][4] This pore opening allows for the unregulated entry and degradation of proteins, ultimately leading to cellular dysfunction and death.[2]
Structural studies of an ACP1 analog, ACP1-06, in complex with E. coli ClpP (EcClpP) have revealed that ACP1 binding causes an inward movement of all subunits, resulting in a tightening of the ClpP cylinder.[1] This allosteric effect is distinct from that of another class of ClpP activators, the acyldepsipeptides (ADEPs), which cause a lateral displacement of adjacent subunits.[1] Despite these different conformational changes, both classes of activators lead to the reorganization of electrostatic interaction networks at the ClpP entrance pores, which is a necessary and sufficient step for activation.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related ClpP activators.
Table 1: Binding Affinity and Activation Constants for this compound and Analogs
| Compound | Target ClpP | Method | Value | Reference |
| This compound | Not Specified | Not Specified | Kd = 3.2 µM | [5] |
| ACP1-01 | N. meningitidis (NmClpP) | Not Specified | EC50 = 3.4 µM | [5] |
| ACP1-01 | E. coli (EcClpP) | Not Specified | EC50 = 2.6 µM | [5] |
Table 2: In Vitro Activity of Related Imipridone ClpP Activators in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| ONC201 | OCI-AML2 (AML) | Cell Viability | Low µM | [2] |
| ONC212 | OCI-AML2 (AML) | Cell Viability | Low nM | [2] |
| ONC201 | HCT-116 (Colon) | Cell Viability | Low µM | [2] |
| ONC212 | HCT-116 (Colon) | Cell Viability | Low nM | [2] |
| ONC201 | SUM159 (Breast) | Cell Viability | Low µM | [2] |
| ONC212 | SUM159 (Breast) | Cell Viability | Low nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Throughput Screening (HTS) for ClpP Activators (General Protocol)
A fluorescence polarization (FP) assay is a suitable method for high-throughput screening of ClpP activators.[6][7] The principle is based on the change in the rate of rotation of a fluorescently labeled peptide substrate upon binding to the large ClpP complex.
Materials:
-
Purified ClpP protein
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled casein)
-
Assay buffer (e.g., 25 mM HEPES pH 7.6, 100 mM KCl, 10% glycerol, 10 mM MgCl2)[1]
-
Compound library dissolved in DMSO
-
384-well or 1536-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of ClpP and the fluorescently labeled peptide substrate in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure sensitivity.[8]
-
Dispense the ClpP-substrate mixture into the wells of the microplate.
-
Add the compounds from the library to the wells at a single concentration (e.g., 10-30 µM).[6] Include appropriate controls (e.g., DMSO only for no activation, and a known activator for positive control).
-
Incubate the plates at room temperature for a predetermined time to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Compounds that cause a significant increase in fluorescence polarization are considered potential hits, as they promote the binding of the peptide to ClpP, indicating activation.
Fluorescence-Based Protease Activity Assay using FITC-Casein
This assay measures the increase in fluorescence upon the degradation of a heavily FITC-labeled casein substrate, where the fluorescence is initially quenched.[1]
Materials:
-
Purified ClpP protein
-
FITC-Casein substrate
-
Assay Buffer (e.g., 50 mM Tris buffer, pH 8.5)[3]
-
This compound or other test compounds dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of ClpP.
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include a DMSO control.
-
Pre-incubate the ClpP and compound mixture for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C).[1]
-
Initiate the reaction by adding the FITC-Casein substrate to a final concentration of 0.1 mg/mL.[1]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
EC50 values can be calculated by plotting the initial rates against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Fluorogenic Peptide Substrate Peptidase Assay
This assay uses a small peptide substrate conjugated to a fluorophore and a quencher. Cleavage of the peptide by ClpP separates the fluorophore and quencher, resulting in an increase in fluorescence.[9][10]
Materials:
-
Purified ClpP protein
-
Fluorogenic peptide substrate (e.g., Suc-LY-AMC)
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)[9]
-
This compound or other test compounds dissolved in DMSO
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer, ClpP, and the test compound at various concentrations to the wells of a black 96-well plate.
-
Pre-incubate the mixture for a defined period at the assay temperature.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).[10][11]
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
Visualizations
Experimental Workflow for ClpP Activator Screening
Caption: Workflow for the discovery and characterization of ClpP activators.
Generalized Signaling Pathway of ClpP Activation in Cancer Cells
Note: This pathway is based on studies of ClpP activators like imipridones (e.g., ONC201) and may not be fully representative of this compound's specific effects in mammalian cells, for which detailed studies are lacking.[2][12]
Caption: Postulated signaling cascade following ClpP activation in cancer cells.
Conclusion
The initial studies on this compound and related compounds have established them as a novel class of ClpP activators with a distinct allosteric mechanism. While much of the detailed mechanistic and signaling work in mammalian systems has been conducted with other ClpP activators like the imipridones, the foundational research on ACPs provides a strong basis for their further development as potential therapeutics. The provided data and protocols offer a guide for researchers to build upon these initial findings, further characterizing the activity of this compound and exploring its therapeutic potential in oncology and infectious diseases. Future work should focus on elucidating the specific downstream effects of this compound in human cells and obtaining structural information with human ClpP to guide further drug development efforts.
References
- 1. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Protein Hyperactivation Could Kill Cancer Cells and Bacteria | Technology Networks [technologynetworks.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Activating the Gatekeepers: A Technical Guide to the Activators of Self-Compartmentalizing Proteases
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Mechanisms and Modulators of Self-Compartmentalizing Proteases.
This in-depth technical guide provides a comprehensive literature review of activators for self-compartmentalizing proteases, a critical class of enzymes involved in cellular homeostasis and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles, experimental methodologies, and therapeutic potential of targeting these proteases.
Introduction to Self-Compartmentalizing Proteases
Self-compartmentalizing proteases are sophisticated molecular machines that sequester their proteolytic active sites within a barrel-shaped structure. This architecture prevents uncontrolled degradation of cellular proteins and allows for the selective processing of specific substrates. Access to the proteolytic chamber is tightly regulated by activator proteins or small molecules. Key examples of these proteases include the proteasome, caseinolytic protease P (ClpP), High-Temperature Requirement A (HTRA) serine proteases, and bacterial proteasomes like HslUV and the Tricorn protease. Dysregulation of these proteases is implicated in a range of diseases, including cancer, neurodegenerative disorders, and bacterial infections, making their activators promising therapeutic targets.
Major Classes of Self-Compartmentalizing Proteases and Their Activators
The Proteasome
The 26S proteasome is a cornerstone of the ubiquitin-proteasome system, responsible for the degradation of ubiquitinated proteins. The catalytic core, the 20S proteasome, can be allosterically activated by various protein complexes and small molecules.
Protein Activators:
-
19S Regulatory Particle (PA700): An ATP-dependent complex that recognizes polyubiquitinated substrates, unfolds them, and translocates them into the 20S core for degradation.
-
PA28 (11S REG): An ATP-independent activator that opens the gate of the 20S proteasome, enhancing the degradation of short peptides. The PA28γ isoform has been shown to allosterically activate the trypsin-like activity of the proteasome.[1][2][3][4][5] Kinetic analyses have demonstrated that PA28αβ increases the Vmax and decreases the Km for the hydrolysis of short fluorogenic peptides by all three major proteasomal peptidase activities.[3]
-
PA200/Blm10: A large, ATP-independent activator involved in DNA repair and spermatogenesis.
Small Molecule Activators:
Several small molecules have been identified that can activate the 20S proteasome, primarily by inducing an open-gate conformation.
| Compound | Target Protease | EC50 | Maximum Activation | Notes |
| TCH-165 | 20S Proteasome (human) | CT-L: 4.2 µM, Tryp-L: 3.2 µM, Casp-L: 4.7 µM | ~2-fold | Enhances degradation of intrinsically disordered proteins like α-synuclein and tau. |
| Compound 2 | 20S Proteasome (human) | CT-L: 4.9 µM, T-L: 10.0 µM, Casp-L: 4.8 µM | Not Specified | An analogue of chlorpromazine. |
| Oleuropein | 20S Proteasome (human) | Not Specified | Not Specified | A natural product that enhances all three proteasome activities.[6] |
| Betulinic Acid | 20S Proteasome (human) | Not Specified | Not Specified | Preferentially activates the chymotrypsin-like activity.[6] |
Caseinolytic Protease P (ClpP)
ClpP is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes. It plays a crucial role in protein quality control by degrading misfolded or damaged proteins. The activation of ClpP has emerged as a promising strategy for treating cancer and bacterial infections.
Small Molecule Activators:
A class of small molecules, known as acyldepsipeptides (ADEPs) and imipridones, function as potent activators of ClpP. They bind to a hydrophobic pocket on the surface of the ClpP heptamer, causing a conformational change that opens the axial pore and allows for the unregulated degradation of proteins.
| Compound | Target Protease | EC50 | Kd,app | IC50 (Cell Viability) |
| ONC201 (Dordaviprone) | Human mitochondrial ClpP | ~1-10 µM | 1720 ± 10 nM | Varies by cell line (µM range)[7][8] |
| TR-57 | Human mitochondrial ClpP | ~0.1 µM | 27.0 ± 2.0 nM | Varies by cell line (nM range)[7] |
| TR-31 | Human mitochondrial ClpP | ~0.1 µM | 32.2 ± 6.3 nM | Varies by cell line (nM range)[7] |
| ADEPs | Bacterial ClpP | Varies by ADEP and species | Not Specified | Potent antibacterial activity |
High-Temperature Requirement A (HTRA) Serine Proteases
HTRA proteins are a family of serine proteases that function as chaperones and proteases to maintain protein homeostasis. HTRA1, a key member of this family, is implicated in several diseases, including age-related macular degeneration and cancer. HTRA1 activity is regulated by allosteric mechanisms and substrate binding. While specific small-molecule activators are still under investigation, understanding its activation mechanism is crucial for drug development.
Bacterial Self-Compartmentalizing Proteases
-
HslUV (ClpYQ): This ATP-dependent protease is found in many bacteria. The HslU (ClpY) ATPase unfolds and translocates substrates to the HslV (ClpQ) proteolytic component.[9] Activation of HslV is achieved through the binding of the C-terminal tails of HslU, which induces a conformational change in HslV.[9][10] Small molecules that mimic this interaction have been shown to activate HslV in the absence of HslU.[11] In some Gram-positive bacteria, activation of HslV involves the cleavage of an N-terminal pro-sequence, triggered by ATP-bound HslU.[12][13]
-
Bacterial Proteasomes: Found in Actinobacteria, these proteasomes are activated by ATP-dependent (Mpa/ARC) and ATP-independent (Bpa/PafE) activators.[14][15][16][17][18] Mpa/ARC recognizes substrates tagged with a prokaryotic ubiquitin-like protein (Pup).[18]
-
Tricorn Protease: A large, self-compartmentalizing protease found in the archaeon Thermoplasma acidophilum. It degrades peptides produced by the proteasome. Its activity is modulated by interacting factors (F1, F2, and F3), which are themselves aminopeptidases that further process the peptide fragments.[19][20][21]
Signaling Pathways and Logical Relationships
Allosteric Activation of Self-Compartmentalizing Proteases
The activation of many self-compartmentalizing proteases follows a common allosteric mechanism. An activator molecule binds to a site distinct from the active site, inducing a conformational change that leads to the opening of the substrate entry gate and/or enhancement of catalytic activity.
ClpP Activation and the Mitochondrial Unfolded Protein Response (UPRmt)
Activation of mitochondrial ClpP by compounds like ONC201 leads to the degradation of mitochondrial proteins, triggering the mitochondrial unfolded protein response (UPRmt). This stress response pathway involves the upregulation of nuclear-encoded mitochondrial chaperones and proteases to restore mitochondrial homeostasis.
HTRA1 and the TGF-β Signaling Pathway
HTRA1 can modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. While the exact mechanism is complex and debated, evidence suggests that HTRA1 can cleave components of the TGF-β pathway, thereby influencing downstream signaling events that regulate cell growth, differentiation, and apoptosis.
Experimental Protocols for Activator Identification and Characterization
High-Throughput Screening (HTS) for Activator Discovery
A typical workflow for identifying novel activators of self-compartmentalizing proteases involves a high-throughput screen of a small molecule library.
In Vitro Protease Activity Assay (Fluorogenic Substrate)
This protocol describes a common method to measure the activity of a purified protease in the presence of a potential activator using a fluorogenic peptide substrate.
Materials:
-
Purified self-compartmentalizing protease
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for the proteasome's chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds (potential activators) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add a small volume (e.g., 1 µL) of the compound dilutions to each well. Include DMSO-only wells as a negative control.
-
Add the purified protease to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Plot the V₀ against the compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the EC50 and maximum activation.
Proximity-Dependent Biotin (B1667282) Identification (BioID) for Target Engagement
BioID is a powerful technique to identify protein-protein interactions and can be adapted to confirm target engagement of a potential activator in a cellular context.[22][23][24][25][26]
Principle: A promiscuous biotin ligase (BirA) is fused to the protease of interest. Upon addition of biotin, BirA biotinylates proteins in close proximity. If a small molecule activator binds to the protease, it may alter the constellation of interacting proteins, which can be detected by mass spectrometry.
Abbreviated Protocol:
-
Generate a stable cell line expressing the protease-BirA* fusion protein.
-
Treat the cells with the test compound or vehicle control.
-
Add biotin to the cell culture medium to initiate biotinylation.
-
Lyse the cells under denaturing conditions.
-
Capture biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the protein profiles of the compound-treated and vehicle-treated cells to identify changes in the protease's interactome, providing evidence of target engagement.
Conclusion
The activation of self-compartmentalizing proteases represents a novel and promising therapeutic strategy for a variety of diseases. This technical guide has provided a comprehensive overview of the major classes of these proteases, their known activators, the quantitative aspects of their activation, and the experimental methodologies used to study them. The continued exploration of the complex biology of these fascinating molecular machines will undoubtedly lead to the development of new and effective therapies.
References
- 1. Proteasome activator PA28 and its interaction with 20 S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Procedure for Protease [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HslVU - Wikipedia [en.wikipedia.org]
- 10. The HslV Protease from Leishmania major and Its Activation by C-terminal HslU Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule activators of proteasome-related HslV peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavage-Dependent Activation of ATP-Dependent Protease HslUV from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavage-Dependent Activation of ATP-Dependent Protease HslUV from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Bacterial Proteasome at the Core of Diverse Degradation Pathways [frontiersin.org]
- 15. Bacterial Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Proteasomes: Mechanistic and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biology and Biochemistry of Bacterial Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structures of the tricorn-interacting aminopeptidase F1 with different ligands explain its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tricorn protease (TRI) interacting factor 1 from Thermoplasma acidophilum is a proline iminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Crystal structures of the tricorn interacting factor F3 from Thermoplasma acidophilum, a zinc aminopeptidase in three different conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cjur.ca [cjur.ca]
- 25. BioID [bpmsf.ucsd.edu]
- 26. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Recombinant Production of Human Acid Phosphatase 1 (ACP1)
An appropriate chemical synthesis protocol for ACP1b cannot be provided as this compound is not a small molecule that can be synthesized through traditional chemical reactions. Instead, ACP1 refers to Acid Phosphatase 1, a low molecular weight protein tyrosine phosphatase, and "this compound" represents a specific allele or genotype of this enzyme. The synthesis of proteins like ACP1 in a laboratory setting is achieved through biological processes, specifically recombinant protein expression and purification.
This document provides a detailed application note and protocol for the recombinant production, purification, and characterization of human ACP1, which can be adapted for specific isoforms.
Introduction Acid Phosphatase 1 (ACP1), also known as Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), is a cytosolic enzyme that plays a crucial role in cellular signaling pathways. It is involved in the regulation of cell growth, differentiation, and metabolism through the dephosphorylation of tyrosine-phosphorylated proteins. The expression of ACP1 is polymorphic, with different alleles (like ACP1a, this compound, and ACP1c) resulting in protein isoforms with varying enzymatic activities. This protocol details a general method for the recombinant production of human ACP1 in an E. coli expression system, a foundational technique for producing sufficient quantities of the protein for structural and functional studies.
Target Audience This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who require purified ACP1 for their studies.
Quantitative Data Summary The following tables summarize typical quantitative data expected from the recombinant expression and purification of ACP1. Actual results may vary depending on the specific isoform, expression construct, and laboratory conditions.
Table 1: Typical Yields at Different Stages of Purification
| Purification Step | Total Protein (mg) | ACP1 Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 200 | 4000 | 20 | 100 | 1 |
| Affinity Chromatography | 15 | 3600 | 240 | 90 | 12 |
| Ion Exchange Chromatography | 10 | 3200 | 320 | 80 | 16 |
| Size Exclusion Chromatography | 8 | 3000 | 375 | 75 | 18.75 |
Table 2: Characterization of Purified ACP1
| Parameter | Value |
| Molecular Weight (SDS-PAGE) | ~18 kDa |
| Purity (SDS-PAGE/Densitometry) | >95% |
| pI (Isoelectric Point) | 4.7 - 5.1 (isoform dependent) |
| Extinction Coefficient (280 nm) | 1.4 (mg/mL)⁻¹ cm⁻¹ (calculated) |
| Optimal pH for Activity | 4.5 - 5.5 |
Experimental Protocols
Gene Synthesis and Cloning
The coding sequence for the desired human ACP1 isoform (e.g., corresponding to the this compound allele) is synthesized and codon-optimized for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of the protein with an N-terminal Hexa-histidine (6xHis) tag for affinity purification.
Methodology:
-
Gene Synthesis: Obtain the synthetic gene encoding the target ACP1 isoform.
-
Vector and Insert Preparation: Digest both the expression vector (e.g., pET-28a(+)) and the synthesized gene with appropriate restriction enzymes (e.g., NdeI and XhoI).
-
Ligation: Ligate the digested ACP1 gene into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α) and select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).
-
Sequence Verification: Isolate the plasmid DNA from positive clones and verify the sequence of the ACP1 insert by Sanger sequencing.
Recombinant Protein Expression
The verified expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
Methodology:
-
Transformation: Transform the ACP1 expression plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protein Purification
A multi-step chromatography process is used to purify the recombinant ACP1.
Methodology:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged ACP1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ion Exchange Chromatography (Optional): For higher purity, dialyze the eluted fractions against a low salt buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl) and load onto a cation exchange column (e.g., Mono S). Elute with a linear salt gradient (e.g., 50 mM to 1 M NaCl).
-
Size Exclusion Chromatography: Concentrate the purified fractions and load onto a size exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to obtain the final purified protein.
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.
Visualizations
Signaling Pathway
Caption: ACP1 negatively regulates growth factor signaling by dephosphorylating activated receptor tyrosine kinases.
Experimental Workflow
Caption: Workflow for recombinant production and purification of ACP1.
Application of ACP1b in antibiotic potentiation assays
Application Notes: ACP1b as an Antibiotic Potentiator
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. One promising strategy to combat resistance is the use of antibiotic potentiators, which are compounds that enhance the efficacy of existing antibiotics.[1][2][3] Bacterial protein tyrosine phosphatases (PTPs) have emerged as attractive targets for such strategies.[4][5][6] These enzymes play crucial roles in bacterial virulence, including the regulation of polysaccharide biosynthesis, which is vital for forming protective capsules and biofilms.[5][7] By inhibiting these PTPs, the bacterium's defense mechanisms can be compromised, rendering it more susceptible to conventional antibiotics.
This compound is a hypothetical, novel small molecule inhibitor of bacterial PTPs. These application notes provide a framework for evaluating the potential of this compound to potentiate the activity of antibiotics against clinically relevant bacterial strains. The protocols outlined below describe methods for determining the potentiation effect of this compound in combination with various antibiotics.
Mechanism of Action: A Hypothetical Model
This compound is postulated to act by inhibiting bacterial PTPs that are involved in signaling pathways essential for bacterial survival and virulence. Many bacteria utilize PTPs to modulate host-pathogen interactions and to regulate the production of extracellular polysaccharides that contribute to biofilm formation and resistance to antibiotics.[5][7] By blocking these PTPs, this compound may disrupt these protective mechanisms, thereby increasing the permeability of the bacterial cell envelope and enhancing the access of antibiotics to their intracellular targets.
Diagram: Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound action.
Experimental Protocols
The following protocols are designed to assess the ability of this compound to potentiate antibiotic activity.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Antibiotic stock solutions
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate.
-
To a parallel set of wells, add the same serial dilutions of the antibiotic, along with a fixed, sub-inhibitory concentration of this compound. A concentration of this compound that does not inhibit bacterial growth on its own should be used.
-
Include control wells with bacteria only (positive control), media only (negative control), and bacteria with this compound only.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.
-
2. Checkerboard Assay
This assay is used to systematically evaluate the interaction between two compounds (in this case, an antibiotic and this compound) and to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[8]
-
Materials:
-
Same as for MIC determination.
-
-
Procedure:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of the antibiotic along the x-axis and serial two-fold dilutions of this compound along the y-axis.
-
Inoculate all wells (except for the negative control) with the bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of each concentration of this compound, and vice versa.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Diagram: Experimental Workflow for Antibiotic Potentiation Assay
Caption: Workflow for assessing antibiotic potentiation by this compound.
Data Presentation
The results of the potentiation assays should be summarized in tables for clear comparison.
Table 1: MIC of Antibiotic X in the Presence of a Fixed Concentration of this compound
| Bacterial Strain | MIC of Antibiotic X Alone (µg/mL) | MIC of Antibiotic X + this compound (µg/mL) | Fold Reduction in MIC |
| P. aeruginosa ATCC 27853 | 64 | 4 | 16 |
| S. aureus ATCC 29213 | 16 | 2 | 8 |
| Clinical Isolate 1 (K. pneumoniae) | 128 | 8 | 16 |
Table 2: FICI Values from Checkerboard Assay with Antibiotic Y
| Bacterial Strain | FICI Value | Interpretation |
| P. aeruginosa ATCC 27853 | 0.375 | Synergy |
| S. aureus ATCC 29213 | 0.5 | Synergy/Additive |
| Clinical Isolate 1 (K. pneumoniae) | 0.25 | Strong Synergy |
The described protocols provide a robust framework for evaluating the potential of the hypothetical PTP inhibitor, this compound, as an antibiotic potentiator. By systematically assessing changes in MIC and determining synergistic interactions through checkerboard assays, researchers can quantify the potentiation effect. The data generated from these experiments will be crucial for the further development of this compound as a potential adjunctive therapy to combat antibiotic-resistant infections. These methods are based on established antibiotic susceptibility testing guidelines.[9][10][11]
References
- 1. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens [mdpi.com]
- 2. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Protein Tyrosine Phosphatases as Possible Targets for Antimicrobial Therapies in Response to Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Protein Tyrosine Phosphatases as Possible Targets for Antimicrobial Therapies in Response to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Bacterial Protein Tyrosine Phosphatases in the Regulation of the Biosynthesis of Secreted Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibiotic Potency Assays in Microbiology – Chromak Research Laboratory [chromakresearch.com]
- 10. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 11. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
Application Notes and Protocols for Measuring the Bactericidal Effects of ACP1b
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ACP1b is a novel molecule with potential antimicrobial properties. These application notes provide a comprehensive guide to evaluating its bactericidal effects against various bacterial strains. The protocols detailed below are fundamental assays in antimicrobial research, designed to determine the minimum concentration of this compound required to inhibit and kill bacteria, assess its rate of killing, and investigate its mechanism of action, particularly its effect on bacterial membrane integrity.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This assay is crucial for screening the susceptibility of bacteria to this compound.[3]
Experimental Protocol: Broth Microdilution Method[2][3][4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)[4]
-
Sterile 96-well microtiter plates[5]
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
Streak the bacterial strain on a Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.[4]
-
Select 3-5 colonies and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6).[7]
-
Adjust the bacterial suspension with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.[8]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 200 µg/mL prepared from the stock solution in MHB) to well 1.[6]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).[3]
-
-
Inoculation and Incubation:
-
Data Interpretation:
Data Presentation: MIC of this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| E. coli ATCC 25922 | 16 |
| S. aureus ATCC 25923 | 8 |
| P. aeruginosa PAO1 | 32 |
| B. subtilis 168 | 4 |
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10][11]
Experimental Protocol[9][10][12][13]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spreader or sterile beads
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[12]
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[10] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Data Presentation: MIC vs. MBC of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | 16 | 32 | Bactericidal |
| S. aureus ATCC 25923 | 8 | 16 | Bactericidal |
| P. aeruginosa PAO1 | 32 | >128 | Bacteriostatic |
| B. subtilis 168 | 4 | 8 | Bactericidal |
Note: If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[13]
Experimental Protocol[8][14][15][16]
Materials:
-
Bacterial culture in the logarithmic growth phase
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
MHB
-
MHA plates
-
Sterile saline for dilutions
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Prepare a bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add this compound at the desired concentrations (0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control without this compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration.
Data Presentation: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 1 | 6.3 | 5.5 | 4.8 | 4.1 | 3.5 |
| 2 | 7.1 | 5.4 | 4.1 | 3.2 | <2.7 |
| 4 | 8.2 | 5.3 | 3.5 | <2.7 | <2.7 |
| 6 | 8.9 | 5.2 | <2.7 | <2.7 | <2.7 |
| 24 | 9.5 | 6.8 | <2.7 | <2.7 | <2.7 |
Note: A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Bacterial Membrane Permeabilization Assays
Many antimicrobial peptides exert their effect by disrupting the bacterial membrane.[14][15][16] The following assays can help determine if this compound has a similar mechanism.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a damaged outer membrane.[14][15][17]
Experimental Protocol[17][18][20]
Materials:
-
Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer
-
NPN solution (e.g., 10 µM)
-
This compound at various concentrations
-
Fluorometer
Procedure:
-
Grow and prepare a bacterial suspension to a specific OD600 in HEPES buffer.
-
Add NPN to the bacterial suspension.
-
Add different concentrations of this compound to the suspension.
-
Measure the increase in fluorescence intensity over time using a fluorometer (Excitation: 350 nm, Emission: 420 nm).
-
An increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing NPN to enter and bind to the membrane lipids.
Inner Membrane Permeabilization Assay (ONPG Hydrolysis)
This assay uses a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which can be hydrolyzed by the cytoplasmic enzyme β-galactosidase to produce a yellow product (o-nitrophenol).[7][18] This can only occur if the inner membrane is compromised.
Experimental Protocol[7][21]
Materials:
-
Bacterial strain expressing β-galactosidase (e.g., E. coli ML-35)
-
Sodium phosphate (B84403) buffer
-
ONPG solution
-
This compound at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in sodium phosphate buffer.
-
Add ONPG to the cell suspension.
-
Add different concentrations of this compound.
-
Monitor the change in absorbance at 405-420 nm over time.
-
An increase in absorbance indicates that this compound has permeabilized the inner membrane, allowing ONPG to enter the cytoplasm and be hydrolyzed by β-galactosidase.
Data Presentation: Membrane Permeabilization by this compound
| This compound Conc. (µg/mL) | Outer Membrane Permeabilization (Relative Fluorescence Units) | Inner Membrane Permeabilization (Absorbance at 420 nm) |
| 0 (Control) | 10 | 0.05 |
| 4 (0.25x MIC) | 35 | 0.12 |
| 8 (0.5x MIC) | 80 | 0.25 |
| 16 (1x MIC) | 150 | 0.55 |
| 32 (2x MIC) | 220 | 0.89 |
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Signaling Pathway for Membrane Disruption
Caption: Proposed mechanism of this compound-induced bacterial cell death.
Logical Relationship of Bactericidal Assays
Caption: Interrelationship of assays for bactericidal effect.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 8. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Genotyping the ACP1B Allele
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Acid Phosphatase 1 (ACP1) gene encodes for the low molecular weight protein tyrosine phosphatase (LMW-PTP), an enzyme involved in regulating signaling pathways critical to cellular metabolism and proliferation. The ACP1 gene is polymorphic, with three common alleles in Caucasian populations: ACP1A, ACP1B, and ACP1*C[1][2]. These alleles produce different ratios of two principal isoforms ('fast' and 'slow'), leading to variations in total enzymatic activity[3]. Genotyping the ACP1B allele is crucial for studies investigating its association with various clinical conditions, including cardiac function and cancer risk[2][4].
The common alleles are defined by key single nucleotide polymorphisms (SNPs). For instance, the SNP rs7576247 (A/G) results in an amino acid change that distinguishes the ACP1A allele from the ACP1B and ACP1*C alleles[4]. This document provides detailed protocols for three robust methods for genotyping this SNP to identify the presence of the this compound allele:
-
Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)
-
Allele-Specific PCR (AS-PCR)
-
TaqMan® SNP Genotyping Assay (qPCR)
Method 1: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
Principle: This method involves the amplification of the DNA segment containing the SNP of interest. A specific restriction enzyme is then used to cut the PCR product. If the SNP alters the enzyme's recognition site, the digestion will produce DNA fragments of different sizes for each allele, which can be visualized using gel electrophoresis[5]. For the rs7576247 (G>A) SNP, the 'G' allele (present in ACP1*B) can create a recognition site for a specific restriction enzyme that is absent in the 'A' allele.
Experimental Workflow: The overall workflow for the PCR-RFLP method is illustrated below.
Caption: Workflow for PCR-RFLP based genotyping.
Detailed Protocol:
1. Genomic DNA Extraction:
-
Extract genomic DNA from whole blood, saliva, or tissue samples using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
-
Dilute DNA to a working concentration of 20 ng/µL.
2. PCR Amplification:
-
Prepare a PCR master mix to amplify the region surrounding the rs7576247 SNP.
| Reagent (per 25 µL reaction) | Final Concentration | Volume |
| 2x PCR Master Mix (e.g., Taq 2X) | 1x | 12.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Genomic DNA (20 ng/µL) | 40-60 ng | 2.0 µL |
| Nuclease-Free Water | - | 8.5 µL |
Note: Primer sequences must be designed to flank the rs7576247 SNP. A hypothetical enzyme, BstUI, recognizes the sequence CGCG , which is present when the 'G' allele (this compound) is present. The primers should yield a product size suitable for clear resolution of digested fragments (e.g., 250 bp).
-
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 s | \multirow{3}{*}{35} |
| Annealing | 62°C | 30 s | |
| Extension | 72°C | 45 s | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Restriction Digestion:
-
Prepare the digestion reaction for the PCR product.
| Reagent | Volume |
| PCR Product | 10 µL |
| 10x Restriction Buffer | 2 µL |
| Restriction Enzyme (BstUI or similar) | 1 µL |
| Nuclease-Free Water | 7 µL |
| Total Volume | 20 µL |
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 60°C for BstUI) for 1-2 hours.
4. Gel Electrophoresis:
-
Prepare a 2.5% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR™ Safe).
-
Load the entire digestion product mixed with loading dye into the wells. Include a DNA ladder.
-
Run the gel at 100V for 60-90 minutes.
-
Visualize the DNA fragments under UV light.
5. Interpretation of Results:
| Genotype | Alleles | Digestion Pattern (Example 250 bp product) |
| Homozygous A/A | A/A | One band at 250 bp (uncut) |
| Heterozygous A/G | A/G | Three bands: 250 bp (uncut A), 150 bp, 100 bp (cut G) |
| Homozygous G/G | G/G (this compound) | Two bands: 150 bp, 100 bp (fully cut) |
Method 2: Allele-Specific PCR (AS-PCR)
Principle: AS-PCR (also known as ARMS-PCR) uses primers designed to be specific for each allele.[6] The 3'-terminal nucleotide of an allele-specific primer corresponds to the SNP. Successful PCR amplification occurs only when the primer's 3' end perfectly matches the template DNA, allowing for allelic discrimination.[6][7] Two separate PCR reactions are typically run for each sample, one with a primer specific for Allele A and one for Allele G.
Experimental Workflow: The workflow involves parallel PCR reactions followed by gel analysis.
Caption: Workflow for Allele-Specific PCR (AS-PCR).
Detailed Protocol:
1. Primer Design and Synthesis:
-
Design three primers: a common reverse primer and two allele-specific forward primers. The 3' end of the forward primers must match the SNP (A or G). An intentional mismatch at the penultimate base can increase specificity[6].
| Primer Name | Sequence 5' -> 3' | Purpose |
| Common Reverse | [Sequence downstream of SNP] | Binds to both alleles |
| Forward Allele A | [Sequence ending in ...CA ] | Specific for Allele A |
| Forward Allele G (this compound) | [Sequence ending in ...CG ] | Specific for Allele G |
2. PCR Amplification:
-
Set up two separate reactions for each DNA sample.
| Reagent (per 25 µL reaction) | Reaction 1 (Allele A) | Reaction 2 (Allele G) |
| 2x PCR Master Mix | 12.5 µL | 12.5 µL |
| Common Reverse Primer (10 µM) | 1.0 µL | 1.0 µL |
| Forward Allele A Primer (10 µM) | 1.0 µL | - |
| Forward Allele G Primer (10 µM) | - | 1.0 µL |
| Genomic DNA (20 ng/µL) | 2.0 µL | 2.0 µL |
| Nuclease-Free Water | 8.5 µL | 8.5 µL |
-
Use the same PCR cycling conditions as described in the PCR-RFLP method. A touchdown PCR protocol can also be used to enhance specificity[8].
3. Gel Electrophoresis and Interpretation:
-
Prepare a 1.5% agarose gel.
-
Load the products from both Reaction 1 and Reaction 2 for each sample side-by-side.
-
Visualize bands under UV light.
| Genotype | Alleles | Band in Reaction 1 (Allele A) | Band in Reaction 2 (Allele G) |
| Homozygous A/A | A/A | Yes | No |
| Heterozygous A/G | A/G | Yes | Yes |
| Homozygous G/G | G/G (this compound) | No | Yes |
Method 3: TaqMan® SNP Genotyping Assay (qPCR)
Principle: This is a real-time PCR method that uses two allele-specific probes in a single reaction. Each probe is complementary to one of the alleles and is labeled with a unique fluorescent reporter dye (e.g., VIC® and FAM™)[4]. The probes also have a quencher. During PCR, Taq polymerase degrades the probe that is bound to the template, separating the reporter from the quencher and generating a fluorescent signal. The resulting signal combination indicates the genotype.[2]
Experimental Workflow: This high-throughput method provides direct genotype calls without post-PCR processing.
Caption: Workflow for TaqMan® SNP Genotyping Assay.
Detailed Protocol:
1. Assay and Reagents:
-
Obtain a pre-designed or custom TaqMan® SNP Genotyping Assay for rs7576247.
-
The assay mix contains two primers and two allele-specific MGB probes[4].
| Component | Description |
| Forward & Reverse Primers | Flank the SNP to amplify the target sequence. |
| Allele A Probe | Binds to Allele A, labeled with VIC® dye. |
| Allele G (this compound) Probe | Binds to Allele G, labeled with FAM™ dye. |
2. qPCR Reaction Setup:
-
Prepare the reaction mix in a 96- or 384-well plate. Run no-template controls (NTCs) for each assay.
| Reagent (per 10 µL reaction) | Final Concentration | Volume |
| 2x TaqMan® Genotyping Master Mix | 1x | 5.0 µL |
| 20x TaqMan® SNP Assay | 1x | 0.5 µL |
| Genomic DNA (5 ng/µL) | 5-10 ng | 2.0 µL |
| Nuclease-Free Water | - | 2.5 µL |
3. Real-Time PCR Cycling:
-
Run the plate on a real-time PCR instrument with the following universal thermal cycling conditions.
| Step | Temperature | Duration | Cycles |
| Enzyme Activation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 s | \multirow{2}{*}{40} |
| Annealing/Extension | 60°C | 1 min |
Ensure the instrument is set for an endpoint plate read to collect fluorescence data.
4. Data Analysis and Interpretation:
-
Use the genotyping analysis software (e.g., Applied Biosystems™ Genotyping Analysis Module) to analyze the data.
-
The software plots the fluorescence from the two reporter dyes (VIC® vs. FAM™) on an allelic discrimination plot.
-
Samples will cluster into three groups, allowing for automated genotype calling.
| Genotype | Alleles | VIC® Signal (Allele A) | FAM™ Signal (Allele G) | Cluster Location |
| Homozygous A/A | A/A | High | Low | X-axis |
| Heterozygous A/G | A/G | High | High | Middle |
| Homozygous G/G | G/G (this compound) | Low | High | Y-axis |
Data Presentation: Comparison of Genotyping Methods
The choice of method depends on factors like sample throughput, cost, and available equipment. The following table summarizes key performance metrics for each described protocol.
| Parameter | PCR-RFLP | Allele-Specific PCR (AS-PCR) | TaqMan® SNP Genotyping (qPCR) |
| Principle | Restriction site polymorphism | Allele-specific primer extension | 5' nuclease allelic discrimination |
| Accuracy | High (>99% with good design) | High (>99% with optimization) | Very High (>99.5%) |
| Throughput | Low to Medium | Medium | High (384-well format) |
| Hands-on Time | High (post-PCR steps required) | Medium (two reactions per sample) | Low (single reaction, no post-PCR) |
| Cost per Sample | Low | Low to Medium | High |
| Turnaround Time | Long (4-6 hours) | Medium (3-5 hours) | Fast (2-3 hours) |
| Data Analysis | Manual (gel interpretation) | Manual (gel interpretation) | Automated (software-based) |
| Key Advantage | Inexpensive and requires basic equipment[5] | Cost-effective for moderate numbers of SNPs | High accuracy, speed, and scalability[2] |
| Key Limitation | Labor-intensive; SNP must be in a restriction site | Requires careful primer design and optimization | Higher initial cost for probes and equipment |
References
- 1. uniprot.org [uniprot.org]
- 2. ACP1 Genetic Polymorphism and Coronary Artery Disease: Evidence of Effects on Clinical Parameters of Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human 18 kDa phosphotyrosine protein phosphatase (ACP1) polymorphism: studies of rare variants provide evidence that substitutions within or near alternatively spliced exons affect splicing result | Annals of Human Genetics | Cambridge Core [cambridge.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genotyping | Bioline | Meridian Bioscience [bioline.com]
- 6. ACP1 acid phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Expressing and Purifying the ACP1b Isoform of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)
Application Note and Protocol
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), encoded by the ACP1 gene, is an 18 kDa cytosolic enzyme that plays a significant role in various cellular processes, including growth, differentiation, migration, and survival by regulating protein tyrosine phosphorylation.[1] LMW-PTP exists as two primary isoforms, termed the fast (IF1 or A) and slow (IF2 or B) isoforms, which arise from the alternative splicing of exons 3 and 4.[2] The ACP1b isoform corresponds to the 'slow' isoform (IF2). Dysregulation of LMW-PTP activity has been implicated in several diseases, including cancer and type II diabetes, making it a potential therapeutic target.[1] This document provides a detailed protocol for the expression of the recombinant human this compound isoform in Escherichia coli and its subsequent purification.
Signaling and Regulatory Roles of LMW-PTP
LMW-PTP is a key regulator in multiple signaling cascades. It has been shown to dephosphorylate and modulate the activity of several receptor tyrosine kinases (RTKs) and their downstream effectors. Understanding the specific interactions of LMW-PTP isoforms is crucial for elucidating their precise physiological and pathological functions.
Caption: Generalized signaling pathway illustrating the regulatory role of LMW-PTP on receptor tyrosine kinases.
Experimental Protocols
Expression of Recombinant this compound in E. coli
This protocol describes the expression of His-tagged this compound in the E. coli BL21(DE3) strain.
Workflow for this compound Expression
Caption: Workflow for the expression of recombinant this compound in E. coli.
Materials:
-
pET expression vector containing the human this compound cDNA sequence with an N-terminal 6xHis-tag.
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) broth and agar (B569324).
-
Kanamycin (or other appropriate antibiotic for the vector).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Transformation: Transform the pET-ACP1b plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with vigorous shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]
-
Expression: Reduce the temperature to 25°C and continue to incubate for an additional 16-18 hours with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C.
Purification of Recombinant this compound
This protocol outlines a two-step chromatography process for purifying His-tagged this compound.
Workflow for this compound Purification
Caption: Workflow for the purification of His-tagged this compound.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF.[1]
-
Wash Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 250-500 mM imidazole.
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 75).
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol.
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice or by passing through a French press.[1]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of wash buffer to remove unbound and weakly bound proteins.
-
Elute the bound this compound protein with elution buffer. Collect fractions.
-
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound (expected size ~18 kDa).
-
Size-Exclusion Chromatography (Optional Polishing Step):
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions and load onto a size-exclusion column pre-equilibrated with storage buffer to remove aggregates and for buffer exchange.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Concentration and Storage: Pool the purest fractions, determine the protein concentration (e.g., using Bradford assay or measuring A280), and store at -80°C in aliquots.
Enzymatic Activity Assay
The phosphatase activity of the purified this compound can be determined using the synthetic substrate p-nitrophenyl phosphate (B84403) (pNPP).[4]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM acetate (B1210297) buffer (pH 5.5), 0.1 M KCl, 1 mM EDTA, and purified this compound enzyme.
-
Initiate Reaction: Start the reaction by adding pNPP to a final concentration of 10 mM. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes.
-
Stop Reaction: Stop the reaction by adding 1 M NaOH.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.[4]
-
Calculation: Calculate the specific activity of the enzyme (µmol of pNPP hydrolyzed per minute per mg of protein) using a standard curve of p-nitrophenol.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the purification and characterization of this compound.
Table 1: this compound Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | - | - | - | 100 | 1 |
| Ni-NTA Eluate | - | - | - | - | - |
| Size-Exclusion Pool | - | - | - | - | - |
| One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified assay conditions. |
Table 2: Kinetic Parameters for Purified this compound
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) |
| p-Nitrophenyl Phosphate (pNPP) | - | - | - |
| Kinetic parameters should be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. |
References
- 1. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel ClpP Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved, barrel-shaped serine protease that plays a critical role in maintaining protein homeostasis (proteostasis) in both prokaryotes and in the mitochondria of eukaryotes.[1][2] In its natural state, ClpP's proteolytic activity is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA.[1][3] These chaperones select specific protein substrates, unfold them, and translocate them into the ClpP degradation chamber.[2][3] Due to its essential roles in bacterial virulence and cancer cell survival, ClpP has emerged as a promising therapeutic target.[1][2][4]
A novel therapeutic strategy involves the identification of small molecules that dysregulate ClpP function. Compounds such as Acyldepsipeptides (ADEPs) and Activators of Self-Compartmentalizing Proteases (ACPs) bind to the chaperone docking sites on ClpP.[1][5][6] This binding allosterically activates the protease, opening its axial pores and leading to the uncontrolled, ATP-independent degradation of unfolded proteins, which ultimately results in cell death.[7][8] ACP1b, for example, is an activator of ClpP with a binding affinity (Kd) of 3.2 μM and demonstrates antibacterial activity.[9] This application note provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel ClpP activators like this compound.
Principle of the Assay
The primary HTS assay is a fluorescence-based biochemical assay designed to measure the proteolytic activity of ClpP in a 384-well format.[10] The assay utilizes a fluorogenic substrate, such as a peptide or a protein like casein labeled with a fluorescent dye (e.g., FITC-casein). In its intact state, the substrate's fluorescence is quenched. Upon cleavage by activated ClpP, the fluorescent fragments are released, resulting in a quantifiable increase in fluorescence intensity. Small molecules from a compound library that activate ClpP will, therefore, produce a strong fluorescent signal, allowing for their identification.
Experimental Workflow
The overall workflow for an HTS campaign to identify and validate novel ClpP activators is depicted below. It involves a primary screen of a compound library, followed by dose-response confirmation and secondary assays to validate hits and eliminate false positives.
Caption: High-throughput screening workflow for ClpP activators.
Data Presentation
Quantitative data for known ClpP activators are summarized below to provide a benchmark for screening results.
| Compound | Target | Assay Type | EC50 / K_d | Biological Effect | Reference |
| This compound | Bacterial ClpP | Binding Assay | 3.2 μM (K_d) | Antibacterial (MBC = 8-16 μg/mL) | [9] |
| ADEP4 | Bacterial ClpP | Biofilm Assay | N/A | Eradicates S. aureus biofilms | [8] |
| ONC201 | Human mito-ClpP | Caseinolysis | ~1.25 μM (EC50) | Anticancer, induces apoptosis | [11][12][13] |
| TR-57 | Human mito-ClpP | Caseinolysis | ~0.20 μM (EC50) | Anticancer, ~50-100x more potent than ONC201 | [11][13] |
| ZK53 | Human mito-ClpP | α-casein hydrolysis | 0.86 μM (EC50) | Anticancer, triggers cell cycle arrest | [14] |
| D9 | Human mito-ClpP | Proteolysis | N/A | Activates ClpP, degrades TFAM and TuFM | [15] |
Experimental Protocols
Protocol 1: High-Throughput Primary Screening (Fluorogenic Peptide)
This protocol is adapted for a 384-well plate format to screen a small molecule library for ClpP activation.[10][11]
1. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.[11][16]
-
ClpP Enzyme: Purified recombinant human or bacterial ClpP.
-
Fluorogenic Substrate: Ac-WLA-AMC or Suc-Luc-Tyr-AMC (10 mM stock in DMSO).[11][16]
-
Test Compounds: Small molecule library plated in 384-well plates (e.g., 10 mM in DMSO).
-
Positive Control: A known ClpP activator (e.g., this compound for bacterial ClpP, ONC201 for human ClpP).
-
Negative Control: DMSO.
-
Equipment: 384-well black, flat-bottom plates; acoustic liquid handler (e.g., Echo); plate reader with fluorescence detection (Excitation: 350-380 nm, Emission: 460 nm).[10][11]
2. Procedure:
-
Prepare a working solution of ClpP enzyme in Assay Buffer to a final concentration of 2x (e.g., 2 µg/mL).
-
Dispense 10 µL of the 2x ClpP enzyme solution into all wells of a 384-well assay plate.
-
Using an acoustic liquid handler, transfer 20 nL of test compounds, positive controls, and negative controls from the source plates to the assay plate. This results in a 1:1000 dilution and a final compound concentration of 10 µM (with 0.1% DMSO).
-
Mix the plate gently and pre-incubate the enzyme with the compounds for 60 minutes at 37°C.[11] This allows for potential time-dependent activation.
-
Prepare a 2x working solution of the fluorogenic substrate in Assay Buffer (e.g., 20 µM for a final concentration of 10 µM).
-
Initiate the reaction by adding 10 µL of the 2x substrate solution to all wells. The final reaction volume is 20 µL.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Monitor the increase in relative fluorescence units (RFU) kinetically over 60 minutes, taking readings every 5 minutes.[16]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of RFU vs. time) for each well.
-
Determine the percent activation for each test compound relative to the controls using the following formula: % Activation = [(V_compound - V_DMSO) / (V_pos_ctrl - V_DMSO)] * 100 (where V is the reaction rate).
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z' > 0.5 is considered excellent for HTS.[17]
-
Select "hits" based on a predefined activation threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).
Protocol 2: Secondary Assay - Casein Degradation by SDS-PAGE
This assay provides orthogonal validation of primary hits by visualizing the degradation of a protein substrate, α-casein.[11][14]
1. Reagents and Materials:
-
Assay Buffer: As in Protocol 1.
-
ClpP Enzyme: Purified recombinant ClpP.
-
Substrate: α-casein (5 mg/mL stock in Assay Buffer).[11]
-
Hit Compounds: Confirmed hits from the primary screen.
-
Loading Buffer: 2x Laemmli buffer with β-mercaptoethanol.
-
Equipment: SDS-PAGE gels (e.g., 12%), electrophoresis system, silver staining or Coomassie blue staining reagents.[11][16]
2. Procedure:
-
Set up 50 µL reactions in microcentrifuge tubes. For each reaction, combine Assay Buffer, ClpP (final concentration 1 µM), and the hit compound at a desired concentration (e.g., 20 µM).[11][16] Include positive (known activator) and negative (DMSO) controls.
-
Pre-incubate the enzyme and compounds for 60 minutes at 37°C.
-
Add α-casein to a final concentration of 5 µM (or 1 µg per assay).[11][16]
-
Incubate the reactions for 3 hours at 37°C.[16]
-
Stop the reactions by adding 50 µL of 2x Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20 µL of each sample onto a 12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Stain the gel using silver stain or Coomassie blue to visualize the protein bands.
3. Data Analysis:
-
Active compounds will cause the degradation of the α-casein band. Compare the intensity of the casein band in the compound-treated lanes to the negative (DMSO) control lane. A significant reduction or disappearance of the band confirms the compound's ability to activate ClpP-mediated proteolysis.
Signaling Pathways and Mechanism of Action
Activation of ClpP bypasses its natural regulation, leading to distinct downstream consequences in bacterial and human cells. Understanding these pathways is crucial for drug development.
References
- 1. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular functions of the ClpP protease impacting bacterial virulence [frontiersin.org]
- 3. Regulation of ClpP : role of substrate gating and activation by ClpX [dspace.mit.edu]
- 4. ClpP Protease, a Promising Antimicrobial Target [mdpi.com]
- 5. Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClpP protease activation results from the reorganization of the electrostatic interaction networks at the entrance pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ureadepsipeptides as ClpP Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | ClpP激活剂 | MCE [medchemexpress.cn]
- 10. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 11. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of ClpP activity in vitro. [bio-protocol.org]
- 17. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ACP1b Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro assays to robustly evaluate the efficacy of compounds targeting ACP1b, also known as Protein Tyrosine Phosphatase 1B (PTP1B). The included methodologies cover enzymatic activity determination, kinetic analysis, and inhibitor screening.
Introduction to this compound
Protein Tyrosine Phosphatase 1B (PTP1B/ACP1b) is a critical negative regulator in various signaling pathways, most notably the insulin (B600854) and leptin pathways. By dephosphorylating activated insulin receptors and insulin receptor substrates (IRS), this compound attenuates insulin signaling.[1][2][3] Similarly, it plays an inhibitory role in the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[4][5] Its role in downregulating these key metabolic pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][4][6] These protocols are designed to enable the precise characterization of potential this compound inhibitors.
I. Enzymatic Activity Assays
The foundational step in assessing this compound efficacy is the direct measurement of its enzymatic activity. Two primary colorimetric assays and one fluorogenic assay are detailed below.
A. p-Nitrophenyl Phosphate (B84403) (pNPP) Assay
This assay utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by this compound, produces p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
This compound Enzyme: Prepare serial dilutions of recombinant human this compound in Assay Buffer. A final concentration of 2.5 ng/well is a good starting point.[9]
-
pNPP Substrate: Prepare a 10 mM stock solution of pNPP in Assay Buffer.
-
Stop Solution: 10 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of diluted this compound enzyme to each well (except for the blank control).
-
Add 30 µL of Assay Buffer to the blank control wells.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Stop the reaction by adding 5 µL of 10 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of pNP being 1.78 x 104 M-1cm-1.[11]
-
B. Malachite Green Phosphatase Assay
This assay measures the release of inorganic phosphate from a phosphopeptide substrate. The liberated phosphate forms a complex with malachite green and molybdate (B1676688), which can be colorimetrically detected at 620-660 nm.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
This compound Enzyme: Prepare serial dilutions of recombinant human this compound in Assay Buffer. A starting concentration of 2 ng/well is recommended.[9]
-
Phosphopeptide Substrate: A commonly used substrate is a peptide derived from the insulin receptor β-subunit (e.g., IR5: DADE(pY)LIPQQG). Prepare a 1.5 mM stock solution.[9]
-
Malachite Green Reagent: Prepare a solution of 0.045% malachite green hydrochloride, 4.2% ammonium (B1175870) molybdate in 4 M HCl, and 0.1% Triton X-100.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of a 2x concentration of the phosphopeptide substrate in Assay Buffer to each well.
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of diluted this compound enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Determine the amount of phosphate released in each sample by interpolating from the standard curve.
-
C. DiFMUP Fluorogenic Assay
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic substrate that, upon dephosphorylation, yields a highly fluorescent product. This assay is particularly sensitive and suitable for high-throughput screening.[12][13]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 150 mM Bis-Tris (pH 6.0), 0.33% PEG, 1.67 mM DTT.
-
This compound Enzyme: Prepare serial dilutions of this compound in Assay Buffer. Final concentrations of 0.15-5 nM are typically used.[12]
-
DiFMUP Substrate: Prepare a working solution of 50 µM DiFMUP in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of this compound enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of DiFMUP working solution.
-
Incubate the plate in the dark at room temperature for 40 minutes.
-
Measure fluorescence with excitation at 360 nm and emission at 465 nm.[14]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the sample wells.
-
The fluorescence intensity is directly proportional to the enzyme activity.
-
II. Kinetic Analysis
Understanding the kinetic parameters of this compound is crucial for characterizing its enzymatic behavior and the mechanism of inhibitors.
Experimental Protocol:
-
Assay Setup:
-
Perform one of the enzymatic activity assays described above (pNPP, Malachite Green, or DiFMUP).
-
Keep the enzyme concentration constant and vary the substrate concentration over a wide range (e.g., 0.1 to 10 times the expected Km).
-
-
Data Analysis:
-
Plot the initial reaction velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the maximal velocity (Vmax) and the Michaelis constant (Km).
-
A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for a linear representation of the data.[12][15]
-
Table 1: Representative Kinetic Parameters for this compound
| Substrate | Km (mM) | Vmax (pmol/min) | kcat (s-1) | Reference |
| pNPP | 0.58 ± 0.01 | - | 24.4 ± 0.4 | [16] |
| pNPP (full length PTP1b) | 0.7 ± 0.04 | - | - | [4] |
| pNPP (truncated PTP1b) | 1.3 ± 0.1 | - | - | [4] |
| IR5 phosphopeptide | 0.085 | 101 | - | [9] |
III. Inhibitor Screening Assays
These protocols are designed to identify and characterize compounds that inhibit this compound activity.
Experimental Protocol for IC50 Determination:
-
Assay Setup:
-
Choose one of the enzymatic activity assays.
-
Use a fixed, subsaturating concentration of substrate (typically at the Km value).
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the this compound enzyme with the test compound for a set period (e.g., 10-30 minutes) before adding the substrate.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Table 2: IC50 Values of Known this compound Inhibitors
| Inhibitor | IC50 (µM) | Class/Mechanism | Reference |
| Sodium Orthovanadate | 19.3 ± 1.1 | Competitive | [4] |
| Suramin | 9.5 | Competitive | [9] |
| Trodusquemine | 1 | Non-competitive | [17] |
| JTT-551 | 0.22 (Ki) | Not specified | [17] |
| Caffeoylquinic acid | 11.1 | Non-competitive | [3] |
| Mucusisoflavone B | 2.5 ± 0.2 | Not specified | [18] |
| Salvianolic acid B | 23.35 | Non-competitive | [10] |
IV. Signaling Pathways and Experimental Workflows
Visualizing the signaling context of this compound and the experimental procedures is essential for a comprehensive understanding.
Caption: this compound negatively regulates the insulin signaling pathway.
Caption: this compound inhibits the leptin signaling pathway via JAK2.
Caption: General workflow for determining the IC50 of an this compound inhibitor.
References
- 1. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B attenuates growth hormone-mediated JAK2-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects in AP-1B Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects when studying the clathrin adaptor protein complex AP-1B (ACP1b).
Troubleshooting Guide
This guide is designed to help you identify and mitigate potential off-target effects in your experiments targeting AP-1B, ensuring the specificity and validity of your results.
Section 1: siRNA-Mediated Knockdown of AP-1B
Q1: My cells show an unexpected or severe phenotype after AP-1B siRNA treatment that I suspect might be an off-target effect. How can I verify this?
An unexpected phenotype following siRNA transfection can arise from sequence-specific off-target effects (siRNA binding to unintended mRNAs) or non-specific effects related to the transfection process itself. To dissect these possibilities, a rigorous set of controls is essential.
Recommended Actions:
-
Use Multiple siRNAs: Test at least two or three distinct siRNA sequences targeting different regions of the AP-1B subunit mRNA (e.g., AP1M2 for the µ1B subunit).[1] A consistent phenotype across multiple siRNAs strengthens the evidence that the effect is on-target.
-
Perform Rescue Experiments: After knockdown, introduce an siRNA-resistant version of the AP-1B subunit cDNA. If the phenotype is reversed, it confirms that the effect was due to the loss of your target protein.
-
Confirm Knockdown at mRNA and Protein Levels: Use quantitative PCR (qPCR) to verify the reduction of the target mRNA and Western blotting to confirm the depletion of the AP-1B subunit protein.[2] This ensures your siRNA is effective against its intended target.
-
Titrate siRNA Concentration: Use the lowest effective concentration of siRNA to minimize the potential for off-target binding.
Table 1: Control siRNAs for Verifying Specificity
| Control Type | Purpose | Rationale |
| Non-Targeting Control | To assess non-specific effects of the siRNA delivery system. | A scrambled sequence with no homology to any known gene in the target organism. Helps distinguish sequence-specific effects from those caused by the transfection reagent or the introduction of dsRNA.[3] |
| Positive Control | To validate the experimental setup. | An siRNA known to effectively knock down a housekeeping gene or a gene that produces a known, easily measurable phenotype. This confirms that your transfection and analysis methods are working correctly.[3] |
| Multiple on-target siRNAs | To confirm the phenotype is target-specific. | Using several siRNAs targeting different sequences of the same mRNA should produce the same phenotype. This reduces the likelihood that the observed effect is due to an off-target interaction of a single siRNA sequence.[1] |
Experimental Protocol: Validating siRNA Knockdown Specificity
This protocol outlines the key steps for a robust siRNA experiment targeting an AP-1B subunit.
-
Cell Seeding: Plate cells 24 hours before transfection to achieve 50-75% confluency at the time of transfection.[4]
-
siRNA Preparation:
-
Resuspend siRNAs (at least two distinct sequences for AP-1B and one non-targeting control) in RNase-free water to create a stock solution (e.g., 20 µM).[4][5]
-
Prepare separate tubes for each siRNA. For a 100 mm dish, dilute 15 µl of 20 µM siRNA into serum-free medium (e.g., Opti-MEM) to a final volume of 600 µl.[4]
-
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Oligofectamine) in serum-free medium according to the manufacturer's instructions.[4]
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[4]
-
Transfection:
-
Wash cells with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells. The final siRNA concentration should typically be between 10-100 nM.[4]
-
Incubate for 4-6 hours at 37°C.
-
Add complete medium with serum.
-
-
Analysis:
-
Harvest cells 24-72 hours post-transfection. The optimal time should be determined empirically.
-
mRNA Analysis: Extract RNA and perform qPCR to quantify the knockdown of the target AP-1B subunit mRNA relative to a housekeeping gene and the non-targeting control.[2]
-
Protein Analysis: Lyse cells and perform Western blotting to assess the reduction in the target AP-1B subunit protein level.
-
Phenotypic Analysis: Perform your specific functional or imaging assays.
-
Caption: Workflow for validating siRNA-mediated knockdown experiments.
Section 2: CRISPR/Cas9-Mediated Knockout of AP-1B
Q2: I have generated a cell line with a CRISPR/Cas9 knockout of an AP-1B subunit, but I am concerned about off-target mutations. How can I minimize and test for these?
Off-target effects in CRISPR experiments, where the Cas9 nuclease cuts at unintended genomic locations, are a significant concern.[6] Minimizing and validating these effects is crucial for attributing your phenotype specifically to the loss of AP-1B.
Recommended Actions:
-
Guide RNA (gRNA) Design: Use online design tools (e.g., CRISPOR, Cas-OFFinder) to select gRNAs with high on-target scores and low predicted off-target events.[6][7] These tools align potential gRNA sequences against the entire genome to identify sites with sequence similarity.
-
High-Fidelity Cas9 Variants: Use engineered "high-fidelity" Cas9 nucleases (e.g., SpCas9-HF1, eSpCas9) that have been designed to reduce off-target cleavage.[8][9]
-
Use Cas9 Nickase: Employ a paired nickase strategy. This requires two gRNAs to guide a mutated Cas9 that only nicks a single strand of DNA. A double-strand break only occurs when two nicks are made in close proximity on opposite strands, significantly reducing the probability of off-target DSBs.[6][10][11]
-
Off-Target Validation:
-
Computational Prediction: Identify the most likely off-target sites using the gRNA design tools.
-
Targeted Sequencing: Amplify and sequence these predicted off-target loci in your knockout cell line to check for unintended mutations.
-
Unbiased Genome-Wide Analysis: For thorough validation, especially for clinical applications, use unbiased methods like GUIDE-seq or CIRCLE-seq to identify all cleavage events across the genome.[8][12]
-
Table 2: Strategies to Minimize CRISPR/Cas9 Off-Target Effects
| Strategy | Mechanism | Key Advantage | Reference |
| Optimal gRNA Design | Select gRNA sequences with minimal homology to other genomic regions. | Reduces the probability of Cas9 binding to unintended sites. | [6][13] |
| High-Fidelity Cas9 | Engineered Cas9 proteins with reduced binding to mismatched DNA targets. | Decreases cleavage at off-target sites without compromising on-target efficiency. | [8][9] |
| Cas9 Nickase (Paired gRNAs) | Requires two separate gRNA/nickase binding events to create a double-strand break. | Dramatically increases specificity as the likelihood of two independent off-target nicks occurring close together is very low. | [6][11] |
| RNP Delivery | Deliver the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex. | The RNP complex is active immediately but is degraded relatively quickly, limiting the time window for off-target cleavage to occur. | [14] |
| Truncated gRNAs | Using shorter gRNAs (17-18 nucleotides) can increase specificity. | Shorter sequences can be more sensitive to mismatches, thus reducing tolerance for off-target binding. | [8] |
Experimental Protocol: CRISPR/Cas9 Knockout and Off-Target Validation
-
gRNA Design and Synthesis:
-
Use a tool like CRISPOR to design 2-3 gRNAs targeting an early exon of the AP-1B subunit gene (e.g., AP1M2).
-
Select gRNAs with high specificity scores.
-
Synthesize the selected gRNAs.
-
-
Cas9 and gRNA Delivery:
-
Single-Cell Cloning: Isolate single cells to generate clonal populations.
-
Screening for Knockout:
-
Expand clones and screen for the desired mutation by PCR amplifying the target locus followed by Sanger sequencing or a T7 Endonuclease I assay.
-
Confirm the absence of the target protein by Western blot.
-
-
Off-Target Analysis (for validated knockout clones):
-
Prediction: Use the gRNA design tool to get a list of the top 10-20 potential off-target sites.
-
Verification: Design primers to amplify these predicted off-target loci from the genomic DNA of your knockout clone and a wild-type control.
-
Sequencing: Send the PCR products for Sanger sequencing to determine if any insertions, deletions, or other mutations occurred at these sites.
-
Caption: Workflow for CRISPR/Cas9 knockout and off-target validation.
Frequently Asked Questions (FAQs)
Q3: What is AP-1B and what is its primary function?
AP-1B is an epithelial cell-specific clathrin adaptor protein complex.[16] Its best-established role is in polarized sorting, specifically directing cargo proteins from recycling endosomes to the basolateral membrane of epithelial cells.[16][17] More recently, it has also been implicated in collective cell migration by localizing to the basal plasma membrane and influencing the trafficking of proteins like β1 integrin.[16]
Q4: Where is AP-1B located within the cell?
AP-1B is primarily localized to recycling endosomes (REs) in polarized epithelial cells.[16] However, during cell migration, it can also be found at the plasma membrane in cell protrusions, where it colocalizes with β1 integrin.[16] Its recruitment to membranes is thought to depend on interactions with Arf6 and the lipid PtdIns(3,4,5)P3.[17]
Q5: What are the key components of the AP-1B signaling and sorting pathway?
AP-1B is a heterotetrameric complex. It functions by recognizing specific sorting signals in the cytoplasmic tails of cargo proteins. For instance, it can directly bind to signals like YxxØ or LL motifs.[17] For other cargo, such as those with FxNPxY motifs like β1 integrin, it collaborates with co-adaptors like the autosomal recessive hypercholesterolemia (ARH) protein.[16][17] Once bound, AP-1B facilitates the incorporation of this cargo into clathrin-coated vesicles destined for the basolateral membrane.
Caption: AP-1B mediated protein sorting pathway.
Q6: Besides siRNA and CRISPR controls, what other experiments can I perform to be sure my phenotype is due to loss of AP-1B function?
Beyond the specific controls for each knockdown/knockout method, you can use orthogonal approaches to validate your findings:
-
Pharmacological Inhibition (if available): If a highly specific small molecule inhibitor for AP-1B were available, reproducing the phenotype with this tool would provide strong validation. However, specific and well-characterized inhibitors for AP-1B are not widely documented.
-
Expression of a Dominant-Negative Mutant: Overexpressing a mutated, non-functional version of an AP-1B subunit that interferes with the function of the endogenous complex can be used to see if it phenocopies the knockdown/knockout.
-
Cross-Platform Validation: If you observe a phenotype using siRNA, try to replicate the key finding using a CRISPR/Cas9 knockout cell line, or vice versa. Agreement between two independent methods significantly reduces the likelihood that the result is a technology-specific artifact.
References
- 1. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 3. Performing appropriate RNAi control experiments [qiagen.com]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. image.makewebeasy.net [image.makewebeasy.net]
- 12. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 13. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. Novel function for AP-1B during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the epithelial cell-specific clathrin adaptor complex AP-1B in cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ACP1b Concentration for Maximal ClpP Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACP1b and ClpP. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for maximal ClpP activation by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ClpP activation by this compound?
A1: this compound, an activator of self-compartmentalizing proteases (ACP), functions as a small molecule agonist for the ClpP protease.[1][2] It binds to hydrophobic pockets on the apical surface of the ClpP tetradecameric complex.[3][4] This binding event induces a conformational change in ClpP, leading to the opening of the axial pores that are normally gated by N-terminal loops.[1][2] This "open" conformation allows for the uncontrolled entry and degradation of unfolded proteins and peptides, bypassing the need for the associated AAA+ chaperone (e.g., ClpX).[3][5] This dysregulation of proteolytic activity ultimately leads to cellular dysfunction and death in targeted cells, such as bacteria or cancer cells.[1][2]
Q2: What are the typical starting concentrations for this compound and ClpP in an activation assay?
A2: The optimal concentrations can vary depending on the specific ClpP homolog (bacterial or mitochondrial) and the assay format. However, based on published data, a good starting point for a fluorescent peptide degradation assay would be a ClpP concentration in the low nanomolar to low micromolar range, while this compound concentrations would typically be screened across a wider range, from nanomolar to micromolar, to determine the EC50 (half-maximal effective concentration). For protein degradation assays visualized by SDS-PAGE, a higher concentration of ClpP (e.g., 1 µM) might be used.[6]
Q3: How can I measure the activation of ClpP by this compound?
A3: ClpP activation is typically measured by monitoring the degradation of a substrate. Common methods include:
-
Fluorogenic Peptide Substrate Assays: This is a high-throughput method that uses a short peptide substrate linked to a fluorophore, such as Ac-WLA-AMC or casein-FITC.[7][8] Cleavage of the peptide by activated ClpP releases the fluorophore, leading to an increase in fluorescence that can be measured over time.[9][10]
-
Protein Degradation Assays: This method uses a full-length protein substrate, such as casein.[7][11] The reaction is stopped at different time points, and the degradation of the protein is visualized by SDS-PAGE and silver staining or Coomassie blue staining.[7]
Q4: What is the importance of pre-incubation in a ClpP activation assay?
A4: Pre-incubating ClpP with this compound before adding the substrate is a critical step in many protocols.[7] This allows sufficient time for this compound to bind to ClpP and induce the conformational changes necessary for activation. The optimal pre-incubation time can vary, but a common starting point is 30-60 minutes at 37°C.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low ClpP activation observed | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively activate ClpP. 2. Inactive this compound or ClpP: The compounds or the enzyme may have degraded. 3. Inappropriate buffer conditions: pH, salt concentration, or co-factors may not be optimal. 4. Insufficient pre-incubation time: this compound may not have had enough time to bind and activate ClpP. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nM to µM) to determine the optimal concentration and EC50. 2. Verify the integrity of this compound and ClpP stocks. Use freshly prepared reagents if possible. Run a positive control with a known ClpP activator. 3. Ensure the assay buffer composition is appropriate for ClpP activity (e.g., Tris buffer, pH 7.5-8.5, with MgCl2 and KCl).[7] 4. Increase the pre-incubation time of ClpP with this compound (e.g., 60 minutes) before adding the substrate.[7] |
| High background signal in fluorescence assay | 1. Substrate instability: The fluorogenic peptide substrate may be unstable and undergoing spontaneous hydrolysis. 2. Contaminating proteases: The ClpP preparation may be contaminated with other proteases. | 1. Run a control reaction without ClpP to measure the rate of spontaneous substrate degradation. If high, consider a different substrate or fresh substrate stock. 2. Purify the ClpP enzyme further. Include a control with a known ClpP inhibitor to see if the background activity is reduced. |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of this compound, ClpP, or substrate. 2. Pipetting errors: Inaccurate dispensing of small volumes. 3. Temperature fluctuations: Inconsistent incubation temperatures. | 1. Prepare fresh stock solutions and carefully verify their concentrations. Use a consistent source and lot of reagents. 2. Use calibrated pipettes and proper pipetting techniques. For highly sensitive assays, consider using a robotic liquid handler. 3. Ensure all incubation steps are performed at a consistent and controlled temperature using a calibrated incubator or water bath. |
| Precipitation observed in the assay well | 1. Poor solubility of this compound: The this compound compound may not be fully soluble at the tested concentration in the assay buffer. 2. Protein aggregation: ClpP may be aggregating under the assay conditions. | 1. Check the solubility of this compound in the assay buffer. A small amount of a co-solvent like DMSO is often used to dissolve the compound, but the final concentration should be kept low (typically ≤1%) to avoid inhibiting the enzyme.[7] 2. Optimize buffer conditions (e.g., add a non-ionic detergent like Triton X-100 at a low concentration, ~0.01%).[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for the activation of ClpP by small molecules, providing a reference for expected values in your experiments.
Table 1: Half-Maximal Effective Concentration (EC50) of ClpP Activators
| Compound | ClpP Source | Assay Type | EC50 | Reference |
| ONC201 | Human mitochondrial | Casein Proteolysis | ~1.25 µM | [7][11] |
| TR-57 | Human mitochondrial | Casein Proteolysis | ~200 nM | [7][11] |
Table 2: Apparent Dissociation Constants (Kd, app) for ClpP Activators
| Compound | ClpP Source | Method | Kd, app | Reference |
| TR Compounds | Human mitochondrial | Activity Assay | nM range | [8] |
| ONC201 | Human mitochondrial | Activity Assay | >100-fold higher than TR compounds | [8] |
Experimental Protocols
Protocol 1: Fluorogenic Peptide Substrate Assay for ClpP Activation
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.
Materials:
-
Purified ClpP enzyme
-
This compound compound stock solution (in DMSO)
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw ClpP, this compound, and substrate on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the desired amount of ClpP enzyme.
-
Add the serially diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells containing ClpP. .
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 30-60 minutes to allow this compound to bind to and activate ClpP.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the initial velocity against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Casein Degradation Assay for ClpP Activation
This protocol is a qualitative or semi-quantitative method to visualize ClpP activation.
Materials:
-
Purified ClpP enzyme
-
This compound compound stock solution (in DMSO)
-
Casein solution
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Silver stain or Coomassie blue stain reagents
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine ClpP and different concentrations of this compound (or vehicle control).
-
-
Pre-incubation:
-
Incubate the mixtures at 37°C for 30-60 minutes.[7]
-
-
Initiate Degradation:
-
Add casein to each tube to a final concentration of approximately 5 µM to start the reaction.[7]
-
Incubate at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube.
-
-
Stop Reaction:
-
Immediately mix the aliquot with SDS-PAGE loading buffer and heat at 95°C for 5 minutes to stop the reaction.
-
-
Analysis:
-
Resolve the samples on an SDS-PAGE gel.
-
Stain the gel using silver stain or Coomassie blue to visualize the protein bands.
-
ClpP activation is indicated by the time-dependent disappearance of the casein band.
-
Visualizations
Caption: this compound binding induces a conformational change in ClpP, leading to uncontrolled proteolysis.
References
- 1. ClpP protease activation results from the reorganization of the electrostatic interaction networks at the entrance pores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClpP Protease, a Promising Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ureadepsipeptides as ClpP Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 10. Human Mitochondrial ClpP Protease Assay Kit (ProFoldin Product Code: HMP100K) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting ACP1b instability in solution
Welcome to the technical support center for Acid Phosphatase 1, soluble b (ACP1b), also known as Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTPb). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a member of the phosphotyrosine protein phosphatase family.[1] It functions as both an acid phosphatase and a protein tyrosine phosphatase.[1][2] Its primary role is to hydrolyze protein tyrosine phosphate (B84403) to protein tyrosine and orthophosphate, and it can also hydrolyze orthophosphoric monoesters.[1][3] this compound is involved in regulating various cellular processes, including signal transduction, cell proliferation, and metabolism.[4]
Q2: What are the known substrates of this compound?
A2: this compound primarily acts on phosphotyrosine residues of various cellular proteins.[2] Known substrates include growth factor receptors like the platelet-derived growth factor receptor (PDGF-r), which it dephosphorylates to modulate their signaling pathways.[5][6] While its natural specificity is for phosphotyrosine, it has been shown that this compound can be engineered to act on other substrates, such as phosphoinositides.[7][8]
Q3: What are the common isoforms of human this compound?
A3: The human ACP1 gene is polymorphic and gives rise to different alleles.[9] Through alternative RNA splicing, each allele can encode two active isozymes, often referred to as Bf (or α) and Bs (or β).[4][10] These isoforms differ in their amino acid sequence within an internal segment and are thought to have different substrate specificities.[10]
Q4: How is the activity of this compound regulated?
A4: this compound activity is regulated by multiple mechanisms. A key regulatory mechanism is reversible oxidation of its catalytic cysteine residue (Cys12) by reactive oxygen species (ROS).[8][11] This oxidation leads to the formation of an intramolecular disulfide bond with a nearby cysteine (Cys17), resulting in temporary inactivation.[8] This redox-based switch is believed to be a physiological mechanism to modulate its activity in response to cellular signaling events.[11] The activity can be restored by reducing agents like glutathione.[8] Additionally, tyrosine phosphorylation of this compound itself can modulate its activity and create docking sites for other proteins.[11]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification, storage, and experimental use of this compound.
Issue 1: Low or No Enzymatic Activity
If you are observing lower than expected or no this compound activity in your assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Storage: Ensure the enzyme has been stored correctly. For long-term storage, it is recommended to store frozen at -20°C in a buffer containing glycerol. Avoid multiple freeze-thaw cycles.[3] For short-term use (2-4 weeks), 4°C is acceptable.[3] Adding a carrier protein like 0.1% BSA or HSA can improve stability during long-term storage.[3]- Handling: Keep the enzyme on ice at all times during experimental setup. Prepare dilutions of the enzyme just before use and do not store diluted enzyme solutions. |
| Sub-optimal Assay Conditions | - pH: The optimal pH for phosphatase activity can vary depending on the substrate. For the generic substrate p-nitrophenyl phosphate (pNPP), assays are often performed at a slightly acidic pH, such as in a 20mM MES buffer at pH 6.0.[3] However, the optimal pH can shift depending on the substrate concentration.[3] It is advisable to perform a pH curve to determine the optimal pH for your specific substrate and conditions.- Temperature: Phosphatase assays are typically performed at 37°C.[2][3] However, the optimal temperature can be influenced by the assay duration.[12] For initial characterization, it is recommended to test a range of temperatures (e.g., 25°C to 45°C) to find the optimum for your specific experimental setup. |
| Oxidative Inactivation | - Reducing Agents: this compound is highly sensitive to oxidation, which can lead to inactivation.[8][11] Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers to maintain the catalytic cysteine in a reduced state. A common concentration for DTT is 1 mM.[6] |
| Inhibitor Contamination | - Buffer Components: Ensure that your buffers are free from phosphate, as it can act as a competitive inhibitor. Also, avoid high concentrations of detergents like SDS (>0.1%), which can interfere with the assay.- Source of Enzyme: If the enzyme was purified from a source that contains endogenous inhibitors, these may have co-purified. Consider an additional purification step. |
| Incorrect Substrate Preparation | - Substrate Quality: Ensure the substrate is not degraded. Prepare fresh substrate solutions for each experiment.- Substrate Concentration: The concentration of the substrate can significantly impact the reaction rate. It is recommended to determine the Michaelis constant (Km) for your substrate and use a concentration that is appropriate for your experimental goals (e.g., saturating conditions for Vmax determination). |
Issue 2: Protein Aggregation or Precipitation
Protein aggregation can lead to loss of activity and inaccurate experimental results. If you observe visible precipitation or suspect aggregation, refer to the following guide.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Buffer Conditions | - pH and Ionic Strength: The stability of this compound can be sensitive to the pH and ionic strength of the buffer. Ensure the pH of your storage and assay buffers is optimal for stability (typically around neutral pH for storage). The formulation for recombinant human ACP1 often includes 20mM MES at pH 6.0.[3]- Additives: Including additives can enhance stability. Glycerol (10-50%) is commonly used in storage buffers to prevent aggregation.[3][6] |
| High Protein Concentration | - Concentration Limits: Working with very high concentrations of this compound may increase the propensity for aggregation. If you observe precipitation, try working with a lower protein concentration. |
| Temperature Stress | - Thermal Denaturation: Exposing the enzyme to high temperatures can lead to unfolding and subsequent aggregation. Avoid heating the protein unless it is a specific step in your experimental protocol. The melting temperature (Tm) of a protein can be determined to understand its thermal stability.[13] |
| Freeze-Thaw Cycles | - Aliquoting: Repeatedly freezing and thawing the protein solution can cause denaturation and aggregation. It is highly recommended to aliquot the purified enzyme into single-use volumes before freezing.[3] |
Experimental Protocols & Methodologies
This compound (LMW-PTPb) Activity Assay using pNPP
This protocol describes a common colorimetric assay to measure the enzymatic activity of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.[5][14] The dephosphorylation of pNPP by this compound produces p-nitrophenol, which has a yellow color and can be quantified by measuring its absorbance at 405 nm.[15][16]
Materials:
-
Purified this compound enzyme
-
pNPP substrate solution (e.g., 10 mM in a suitable buffer)
-
Assay buffer (e.g., 20mM MES, pH 6.0)[3]
-
Stop solution (e.g., 1 M NaOH)[15]
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare serial dilutions of your this compound sample in the assay buffer. It is important to perform a preliminary assay to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.
-
In a 96-well plate or microcentrifuge tubes, add a defined volume of the diluted enzyme.
-
To initiate the reaction, add the pNPP substrate solution to each well/tube and mix gently.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the stop solution (e.g., 1 M NaOH). This will also enhance the yellow color of the p-nitrophenol product.[15]
-
Measure the absorbance of the solution at 405 nm.
-
A standard curve using known concentrations of p-nitrophenol can be used to convert absorbance values to the amount of product formed.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute under the specified conditions.[3]
Purification of Recombinant His-tagged this compound
This is a general protocol for the purification of N-terminally 6xHis-tagged this compound expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged this compound
-
Lysis buffer (e.g., 50mM TRIS-HCl, 150mM NaCl, 0.1% Triton X-100, 10 mM Imidazole, pH 7.5)
-
Binding buffer (e.g., 50mM TRIS-HCl, 500mM NaCl, 20mM Imidazole, pH 7.5)
-
Elution buffer (e.g., 50mM TRIS-HCl, 500mM NaCl, 500mM Imidazole, pH 7.5)
-
Size exclusion chromatography buffer (e.g., 50mM TRIS-HCl, 250mM NaCl, 5mM EDTA, pH 7.5)
-
Nickel-NTA affinity chromatography column
-
Size exclusion chromatography column (e.g., Superdex SX-75)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,500 x g) for an extended period (e.g., 1.5 hours) to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the nickel-NTA column with binding buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with binding buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer.
-
-
Size Exclusion Chromatography (Gel Filtration):
-
Concentrate the eluted fractions containing this compound.
-
Equilibrate the size exclusion column with the appropriate buffer.
-
Load the concentrated protein onto the column to separate this compound from any remaining contaminants and aggregates.
-
-
Purity Analysis: Analyze the purified fractions by SDS-PAGE to confirm the purity and molecular weight of this compound (approximately 18-20 kDa).[3][10]
Visual Guides
Logical Troubleshooting Workflow for Low this compound Activity
Caption: Troubleshooting workflow for low this compound activity.
Regulatory Pathway of this compound Activity
Caption: Redox regulation of this compound activity.
References
- 1. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. - chemicalbook [chemicalbook.com]
- 5. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The redox regulation of LMW-PTP during cell proliferation or growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Denaturation by guanidinium chloride of dimeric MM-creatine kinase and its proteinase K-nicked form: evidence for a multiple-step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel redox-based switch: LMW-PTP oxidation enhances Grb2 binding and leads to ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimum temperature may be a misleading parameter in enzyme characterization and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Purification Protocols for the ACP1b Protein Domain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for the Acyl Carrier Protein 1b (ACP1b) domain. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I'm getting very low yields of purified this compound?
A1: Low yield is a common issue in protein purification. The first step is to verify that the protein is being expressed. You can do this by taking a sample of your E. coli culture before and after induction with IPTG and running an SDS-PAGE gel. A new band corresponding to the expected molecular weight of this compound should be visible in the post-induction sample.[1] If expression is confirmed, the problem likely lies within the purification process itself. If there is no visible expression, you may need to optimize your expression conditions.
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?
A2: Inclusion bodies are insoluble aggregates of misfolded protein that are common when expressing recombinant proteins in E. coli.[2][3] To improve solubility, you can try several strategies:
-
Lower the induction temperature: Inducing expression at a lower temperature (e.g., 16-22°C) overnight can slow down protein synthesis, allowing more time for proper folding.[1][4]
-
Reduce the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can reduce the rate of protein expression and potentially decrease inclusion body formation.[4][5]
-
Use a different E. coli strain: Some strains are specifically designed to enhance the solubility of difficult proteins.
-
Co-express with chaperones: Chaperones can assist in the proper folding of your protein.
-
Refolding from inclusion bodies: If the above methods fail, you can purify the inclusion bodies and then attempt to refold the protein using denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a gradual removal of the denaturant.
Q3: I'm seeing many non-specific protein bands along with my purified this compound on an SDS-PAGE gel. How can I improve purity?
A3: Contamination with host cell proteins is a frequent challenge. To enhance the purity of your this compound domain, consider the following:
-
Optimize Wash Steps: Increase the stringency of your wash buffers. For His-tagged proteins purified via Ni-NTA chromatography, this can be achieved by adding a low concentration of imidazole (B134444) (e.g., 20-50 mM) to the wash buffer to reduce non-specific binding.[5][6]
-
Incorporate Additional Purification Steps: A multi-step purification strategy often yields higher purity.[3] After an initial affinity chromatography step, you can add an orthogonal method like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate this compound from remaining contaminants.[6][7] Since ACPs are typically acidic proteins, anion-exchange chromatography can be a very effective polishing step.[7]
-
Additives to Lysis Buffer: Including additives like low concentrations of non-ionic detergents (e.g., 0.5% Triton X-100) or increasing the salt concentration in your lysis buffer can help minimize non-specific interactions.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of the this compound protein domain.
| Problem | Possible Cause | Recommended Solution |
| No visible this compound band on SDS-PAGE after induction | - Inefficient induction- Plasmid integrity issue- Protein is toxic to cells- mRNA instability | - Optimize IPTG concentration and induction time.- Sequence your plasmid to verify the gene is in-frame.[8]- Use a tightly regulated expression system (e.g., pLysS hosts) to minimize basal expression.[8]- Check for rare codons in your gene sequence that might hinder translation in E. coli.[8] |
| This compound is present in the insoluble pellet after cell lysis | - Protein is forming inclusion bodies. | - Lower induction temperature (16-25°C) and IPTG concentration (0.1-0.5 mM).[4]- Try a different expression host strain.- Co-express with molecular chaperones.- Purify from inclusion bodies and refold the protein. |
| Low binding of His-tagged this compound to Ni-NTA column | - His-tag is inaccessible.- Presence of chelating agents in the buffer.- Incorrect buffer pH or ionic strength. | - Consider adding a linker between your protein and the His-tag.- Ensure your buffers do not contain EDTA or other strong chelating agents. If necessary, use a compatible reducing agent like TCEP instead of DTT at high concentrations.- Optimize the pH and salt concentration of your binding buffer. Binding is often optimal at a neutral to slightly alkaline pH (7.0-8.0).[9] |
| This compound elutes with many contaminating proteins | - Non-specific binding of host proteins to the resin. | - Add a low concentration of imidazole (20-50 mM) to your lysis and wash buffers.[5]- Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer.- Perform a second purification step using a different method like ion-exchange or size-exclusion chromatography.[7] |
| Purified this compound precipitates over time | - Protein is unstable in the final buffer. | - Screen different buffer conditions to find the optimal pH and salt concentration for stability.[10]- Add stabilizing agents to your storage buffer, such as glycerol (B35011) (10-20%), or low concentrations of non-ionic detergents.[11]- Store the protein at a higher concentration if dilution is causing instability, or vice versa. Aliquot and flash-freeze in liquid nitrogen for long-term storage at -80°C.[11] |
Experimental Protocols
Detailed Methodology for His-tagged this compound Purification
This protocol is a general guideline for the purification of a His-tagged this compound domain expressed in E. coli. Optimization of specific parameters will likely be necessary.
1. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your this compound expression plasmid.
-
Grow the cells at 37°C in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, it is recommended to lower the temperature to 16-25°C and induce overnight.[4][11]
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Add protease inhibitors and DNase I.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to pellet cell debris and insoluble proteins.
3. Affinity Chromatography (Ni-NTA):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM).
-
Elute the this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. (Optional) Polishing Step - Ion-Exchange Chromatography (IEX):
-
If further purification is needed, buffer exchange the eluted sample into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the sample onto an equilibrated anion-exchange column (since ACPs are typically acidic).
-
Wash the column with the binding buffer.
-
Elute the protein with a linear salt gradient (e.g., 0-1 M NaCl).
-
Analyze fractions by SDS-PAGE to identify those containing pure this compound.
5. Final Steps:
-
Pool the pure fractions and concentrate the protein if necessary.
-
Buffer exchange into a final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the expression and purification of the this compound protein domain.
Troubleshooting Logic for Low Protein Yield
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Purification of Acyl Carrier Protein" by Jessie Gibson, Aubrey Johnson et al. [scholarworks.boisestate.edu]
- 8. goldbio.com [goldbio.com]
- 9. bioradiations.com [bioradiations.com]
- 10. avantorsciences.com [avantorsciences.com]
- 11. Purification, priming, and catalytic acylation of carrier protein domains in the polyketide synthase and nonribosomal peptidyl synthetase modules of the HMWP1 subunit of yersiniabactin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of ACP1b for Bacterial ClpP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the specificity of ACP1b for bacterial ClpP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of a class of compounds known as Activators of Self-compartmentalizing Proteases (ACPs).[1][2] These are non-acyldepsipeptide (non-ADEP) molecules developed to target the caseinolytic protease (ClpP), a crucial enzyme for protein homeostasis in bacteria.[1][2][3] The primary mechanism of action of this compound is the dysregulation of ClpP.[1][2] It binds to hydrophobic pockets on the surface of the ClpP protease, inducing a conformational change that opens the entry pores to the degradation chamber.[4][5][6] This leads to uncontrolled, ATP-independent degradation of proteins within the bacterial cell, ultimately causing cell death.[4][5] Additionally, the binding of ACPs can prevent the interaction of ClpP with its regulatory ATPases (like ClpX or ClpA), further disrupting normal cellular proteolytic processes.[4][5]
Q2: Why is enhancing the specificity of this compound for bacterial ClpP a critical research goal?
A2: Enhancing the specificity of this compound for bacterial ClpP is crucial to minimize off-target effects in human cells. Humans have a mitochondrial form of ClpP (hClpP) that is structurally similar to bacterial ClpP and plays a role in mitochondrial protein quality control.[7][8] Inhibition or dysregulation of human mitochondrial ClpP can lead to cellular dysfunction and has been implicated in certain disease states, but it is also essential for the viability of some cancer cells, such as in acute myeloid leukemia (AML).[7][8] Therefore, a highly specific this compound that selectively activates bacterial ClpP over its human mitochondrial counterpart is essential for developing a safe and effective therapeutic agent with a favorable toxicity profile.
Q3: What are the main advantages of ACPs like this compound over previous generations of ClpP activators like ADEPs?
A3: The development of ACPs, including this compound, was motivated by the need to overcome the limitations of acyldepsipeptides (ADEPs). While ADEPs showed potent activity against Gram-positive bacteria, they had very low efficacy against Gram-negative bacteria.[1][2] This was likely due to issues with penetrating the outer membrane and being susceptible to efflux pumps in Gram-negative species.[2] ACPs were developed through high-throughput screening and subsequent derivatization to exhibit improved efficacy and a broader spectrum of activity, including against clinically relevant Gram-negative pathogens like Neisseria meningitidis and Neisseria gonorrhoeae.[1][2] Furthermore, co-crystal structures of ACPs with ClpP have demonstrated that these molecules can be rationally designed to be species-specific, offering a pathway to improved selectivity.[1][2]
Q4: What is the dual mechanism of action reported for ClpP activators?
A4: ClpP activators like ADEPs and ACPs exhibit a dual molecular mechanism.[4][9] Firstly, they bind to the hydrophobic pockets on the apical surface of the ClpP complex, forcing the gated pores open.[4][5][6] This allows for the unregulated, ATP-independent degradation of unfolded or nascent proteins. Secondly, by occupying these binding sites, the activators physically block the interaction between ClpP and its cognate regulatory ATPases (e.g., ClpX, ClpA, ClpC1).[4][5] This prevents the normal, regulated degradation of specific cellular substrates, leading to the accumulation of potentially toxic proteins.[9][10] In some bacteria, like Mycobacterium tuberculosis, this inhibitory aspect of the mechanism is the primary cause of cell death.[4][10]
Troubleshooting Guides
Problem 1: High background or inconsistent results in ClpP proteolytic activity assays.
-
Question: My in vitro ClpP activation assay with this compound shows high background fluorescence and variability between replicates. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: this compound Precipitation: this compound and similar compounds can be hydrophobic and may precipitate out of solution at higher concentrations in aqueous assay buffers, scattering light and causing artifactual fluorescence.
-
Troubleshooting Tip: Visually inspect your assay wells for any signs of precipitation. Determine the critical micelle concentration or solubility limit of your this compound analog in the assay buffer. Consider adding a small, optimized amount of a non-ionic detergent like Triton X-100 or using a co-solvent like DMSO (ensure final DMSO concentration is consistent and does not inhibit the enzyme).
-
-
Potential Cause 2: Unstable ClpP Protein: The ClpP complex may be unstable or aggregated, leading to inconsistent activity.
-
Troubleshooting Tip: Ensure your purified ClpP is fresh and has been stored correctly at -80°C in an appropriate buffer. Run a quality control check using SDS-PAGE or size-exclusion chromatography to confirm the integrity and oligomeric state of the protein.
-
-
Potential Cause 3: Substrate Instability: The fluorogenic peptide substrate may be degrading over time, leading to increased background fluorescence.
-
Troubleshooting Tip: Prepare the substrate solution fresh for each experiment. Run a control with only the substrate in the assay buffer to monitor its stability over the course of the experiment.
-
-
Problem 2: this compound shows potent in vitro activity but weak or no antibacterial activity.
-
Question: this compound strongly activates purified bacterial ClpP in my biochemical assays, but it has a high Minimum Inhibitory Concentration (MIC) against the corresponding bacterial strain. What are the likely reasons?
-
Answer:
-
Potential Cause 1: Poor Membrane Permeability: The outer membrane of Gram-negative bacteria or the unique cell wall of mycobacteria can be a significant barrier to compound entry.
-
Troubleshooting Tip: Assess the permeability of your compound using cell-based assays. Consider synthesizing analogs with modified physicochemical properties (e.g., altering polarity, size, or charge) to improve uptake.
-
-
Potential Cause 2: Efflux Pump Activity: The compound may be actively transported out of the bacterial cell by efflux pumps.
-
Troubleshooting Tip: Test the antibacterial activity of this compound in combination with a known broad-spectrum efflux pump inhibitor (EPI). If the MIC decreases in the presence of the EPI, efflux is a likely mechanism of resistance.
-
-
Potential Cause 3: In-situ Inactivation: The compound may be metabolically inactivated by bacterial enzymes.
-
Troubleshooting Tip: Analyze the stability of this compound in the presence of bacterial cell lysates or spent culture medium to identify potential metabolic liabilities.
-
-
Problem 3: Evidence of off-target effects or cytotoxicity in eukaryotic cells.
-
Question: My this compound analog is showing toxicity to human cell lines at concentrations close to its antibacterial MIC. How can I investigate and improve its specificity?
-
Answer:
-
Potential Cause 1: Activation of Human Mitochondrial ClpP (hClpP): The primary off-target concern is the dysregulation of hClpP.
-
Troubleshooting Tip: Directly test the activity of your compound on purified hClpP. A counter-screen using an hClpP activation assay is essential.[9] Compare the EC50 values for the bacterial target and hClpP to determine a selectivity index.
-
-
Potential Cause 2: Inhibition of other Human Proteases: The compound may be interacting with other structurally related or unrelated human proteases.
-
Troubleshooting Tip: Perform activity-based protein profiling (ABPP) in human cell lysates to identify other potential protein targets.[11] This can reveal unexpected off-targets that may contribute to cytotoxicity.
-
-
Potential Cause 3: General Membrane Disruption: At higher concentrations, hydrophobic compounds can disrupt cell membranes, leading to non-specific cytotoxicity.
-
Troubleshooting Tip: Use assays to measure membrane integrity, such as lactate (B86563) dehydrogenase (LDH) release assays. Structure-activity relationship (SAR) studies should aim to reduce overall lipophilicity while maintaining on-target potency.
-
-
Quantitative Data
To effectively enhance the specificity of this compound, it is crucial to quantify its activity against the target bacterial ClpP and potential off-targets, primarily human mitochondrial ClpP. The goal is to maximize the selectivity index.
Table 1: Example Selectivity Profile for this compound Analogs
| Compound | Target Organism | EC50 for Bacterial ClpP Activation (µM) | EC50 for Human ClpP Activation (µM) | Selectivity Index (Human/Bacterial) |
| This compound | N. meningitidis | 0.5 | 50 | 100 |
| Analog A | N. meningitidis | 0.8 | >200 | >250 |
| Analog B | N. meningitidis | 0.3 | 15 | 50 |
| Analog C | S. aureus | 1.2 | >200 | >167 |
EC50 values are hypothetical and for illustrative purposes. The Selectivity Index is calculated as EC50 (Human ClpP) / EC50 (Bacterial ClpP). A higher index indicates greater specificity for the bacterial target.
Experimental Protocols
Protocol 1: In Vitro ClpP Proteolytic Activation Assay
This protocol describes a fluorescence-based assay to measure the activation of bacterial ClpP by this compound.
-
Materials:
-
Purified bacterial ClpP protein
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol
-
Fluorogenic peptide substrate (e.g., FITC-casein or a small peptide substrate like Z-Gly-Gly-Leu-AMC)
-
This compound compound stock solution in DMSO
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a serial dilution of the this compound compound in DMSO. Then, dilute these stocks into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).
-
In the assay plate, add 10 µL of the diluted this compound compound or DMSO vehicle control.
-
Add 20 µL of a solution containing the ClpP protein (e.g., to a final concentration of 500 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to ClpP.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., to a final concentration of 7 µM for FITC-casein).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 485/528 nm for FITC) kinetically over 1-2 hours, taking readings every 2-5 minutes.
-
Calculate the initial rate of reaction (V₀) for each concentration. Plot the rates against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Counter-Screen for Human Mitochondrial ClpP (hClpP) Activity
This protocol is essential for determining the selectivity of this compound.
-
Materials:
-
Purified recombinant human mitochondrial ClpP (hClpP)
-
All other materials as listed in Protocol 1.
-
-
Methodology:
-
Follow the exact same procedure as described in Protocol 1, but substitute the bacterial ClpP protein with the purified hClpP protein.
-
The optimal protein and substrate concentrations may need to be determined empirically for the human enzyme.
-
Determine the EC50 value for the activation of hClpP by this compound.
-
Calculate the selectivity index by dividing the EC50 for hClpP by the EC50 for the target bacterial ClpP.
-
Visualizations
Caption: Mechanism of this compound-mediated dysregulation of bacterial ClpP.
Caption: Workflow for troubleshooting low antibacterial activity of this compound.
Caption: Logical relationship for assessing and improving this compound specificity.
References
- 1. Development of Antibiotics That Dysregulate the Neisserial ClpP Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Antibiotics That Dysregulate the Neisserial ClpP Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClpP Protease, a Promising Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyldepsipeptide antibiotics kill mycobacteria by preventing the physiological functions of the ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cellular Toxicity of ARPC1B Overexpression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cellular experiments involving the overexpression of Actin-Related Protein 2/3 Complex Subunit 1B (ARPC1B).
I. Troubleshooting Guide
This guide addresses specific issues that may arise during ARPC1B overexpression experiments, presenting them in a question-and-answer format.
Question 1: After transfecting my cells with an ARPC1B expression vector, I observe a significant decrease in cell viability or an increase in apoptosis. What could be the cause and how can I mitigate this?
Answer: Overexpression of ARPC1B has been shown to promote oncogenic phenotypes, including increased cell proliferation and migration, primarily through the activation of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] While this may not be classical cytotoxicity, the resulting cellular dysregulation can lead to stress and apoptosis, especially in non-cancerous or sensitive cell lines.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Check |
| Excessive Protein Expression: High levels of exogenous ARPC1B can overwhelm the cellular machinery, leading to stress. | - Use an inducible expression system: This allows for temporal control over ARPC1B expression. - Titrate the amount of transfection reagent and plasmid DNA: Start with a lower concentration and gradually increase to find the optimal level. - Use a weaker promoter: If using a strong constitutive promoter like CMV, consider switching to a weaker one. | - Perform a dose-response curve with varying amounts of plasmid DNA and assess cell viability using an MTS or MTT assay. - Analyze ARPC1B expression levels via Western blot to correlate expression with viability. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to perturbations in actin dynamics or Wnt signaling. | - Choose an appropriate cell line: If possible, use a cell line known to tolerate cytoskeletal changes or one where ARPC1B's role has been characterized (e.g., ovarian or clear cell renal cell carcinoma cell lines).[4][5] - Perform a literature search: Check for studies that have successfully overexpressed ARPC1B in your cell line of interest. | - Test ARPC1B overexpression in a panel of different cell lines to identify a more robust model. |
| Activation of Apoptotic Pathways: Dysregulation of signaling pathways can trigger programmed cell death. | - Co-express with anti-apoptotic factors: This is a temporary solution to understand the initial effects of ARPC1B expression. - Inhibit key signaling pathways: If a specific pro-apoptotic pathway is suspected, use a specific inhibitor to see if viability improves. | - Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm apoptosis. - Use a pan-caspase inhibitor to see if it rescues the phenotype. |
Question 2: My cells overexpressing ARPC1B show altered morphology and detachment from the culture plate. Why is this happening and what can I do?
Answer: ARPC1B is a crucial component of the Arp2/3 complex, which regulates actin polymerization and the formation of branched actin networks.[6] Overexpression can therefore lead to significant changes in the cytoskeleton, affecting cell shape, adhesion, and motility.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Check |
| Aberrant Actin Cytoskeleton Remodeling: Excess ARPC1B can lead to uncontrolled actin polymerization. | - Lower the expression level: Use the strategies mentioned in Question 1 to reduce the amount of ARPC1B protein. - Stabilize the cytoskeleton: Use low concentrations of cytoskeleton-stabilizing agents, but be aware of potential off-target effects. | - Visualize the actin cytoskeleton using phalloidin (B8060827) staining and fluorescence microscopy to observe changes in actin filament organization. |
| Altered Cell Adhesion: Changes in the cytoskeleton can impact the function of adhesion molecules. | - Use coated culture plates: Plates coated with extracellular matrix proteins like fibronectin or collagen can enhance cell attachment. | - Perform a cell adhesion assay to quantify the attachment of transfected cells compared to controls. |
| Induction of Epithelial-Mesenchymal Transition (EMT): In some cancer cells, ARPC1B overexpression has been linked to EMT, a process that involves loss of cell-cell adhesion and increased motility.[5] | - Modulate culture conditions: Grow cells at a higher density to promote cell-cell contacts. | - Analyze the expression of EMT markers such as E-cadherin (downregulated) and Vimentin (upregulated) by Western blot or immunofluorescence. |
II. Frequently Asked Questions (FAQs)
-
What is the primary known function of ARPC1B? ARPC1B is a subunit of the Arp2/3 complex, which is a key regulator of actin polymerization. This complex is involved in the formation of branched actin networks that are essential for various cellular processes, including cell motility, adhesion, and vesicular trafficking.[6]
-
How does ARPC1B overexpression lead to a "toxic" phenotype? In the context of cellular models, the "toxicity" of ARPC1B overexpression often refers to the induction of oncogenic characteristics. It can promote cancer progression by enhancing cell proliferation, migration, and invasion, primarily through the activation of the Wnt/β-catenin signaling pathway.[3][4][5] This uncontrolled growth and altered cell behavior can be detrimental to the overall cell population and experimental system.
-
Which signaling pathways are primarily affected by ARPC1B overexpression? The most well-documented pathway affected by ARPC1B overexpression is the Wnt/β-catenin signaling pathway.[1][2][3][4][5] ARPC1B can also influence other pathways related to cytoskeletal dynamics and cell adhesion.
III. Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for assessing cell viability after ARPC1B overexpression.
-
Materials:
-
Cells transfected with ARPC1B expression vector or control vector.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the control transfected cells.
-
2. Western Blot for ARPC1B and Signaling Pathway Components
This protocol is for confirming ARPC1B overexpression and assessing its impact on downstream signaling.
-
Materials:
-
Transfected cell lysates.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-ARPC1B, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse transfected cells and determine protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
IV. Visualizations
ARPC1B Overexpression Troubleshooting Workflow
Caption: Troubleshooting workflow for ARPC1B overexpression.
ARPC1B and the Wnt/β-Catenin Signaling Pathway
Caption: ARPC1B activates the Wnt/β-catenin pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The overexpression of actin related protein 2/3 complex subunit 1B(ARPC1B) promotes the ovarian cancer progression via activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The overexpression of actin related protein 2/3 complex subunit 1B(ARPC1B) promotes the ovarian cancer progression via activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARPC1B Promotes Clear Cell Renal Cell Carcinoma Progression via the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Technical Support Center: Reproducible ACP1b Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results for assays involving Acid Phosphatase 1 isoform b (ACP1b), also known as Low-Molecular-Weight Protein Tyrosine Phosphatase isoform b (LMW-PTPB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is an isoform of the Low-Molecular-Weight Protein Tyrosine Phosphatase (LMW-PTP), encoded by the ACP1 gene. It is a key enzyme in cellular signaling, regulating pathways involved in cell growth, proliferation, and differentiation by removing phosphate (B84403) groups from tyrosine residues on various proteins.[1] Its dysregulation has been implicated in cancer and metabolic diseases, making it a target for drug development.
Q2: What are the common assays used to measure this compound activity?
A2: The most common method is a colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP). This compound dephosphorylates pNPP to produce p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2][3] Other methods include fluorescence-based assays and assays using radiolabeled substrates.
Q3: I am observing high background in my "no enzyme" control wells. What is the likely cause?
A3: High background in the absence of this compound can be due to several factors:
-
Substrate instability: The pNPP substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. Always prepare the pNPP solution fresh before each experiment.[4]
-
Phosphate contamination: Contamination of your buffers, reagents, or glassware with inorganic phosphate can lead to a false-positive signal. Use high-purity reagents and dedicated, phosphate-free labware.[4]
Q4: My results are not reproducible between experiments. What are the key parameters to control?
A4: Lack of reproducibility in enzyme assays often stems from minor variations in experimental conditions. Key parameters to standardize include:
-
Enzyme concentration: Ensure you are working within the linear range of the enzyme.
-
Substrate concentration: The concentration of pNPP should be optimized and kept consistent.
-
Incubation time and temperature: Small deviations can significantly impact reaction rates.[5]
-
pH of the assay buffer: Enzyme activity is highly dependent on pH.
-
Reagent preparation: Use freshly prepared reagents and avoid repeated freeze-thaw cycles of the enzyme.
Troubleshooting Guides
Issue 1: High Variability in Results
High variability between replicates or experiments is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Calibrate pipettes regularly.- Use a master mix for reagents to minimize well-to-well variation.- For small volumes, use low-retention pipette tips. |
| Inconsistent Incubation Times | - Use a multichannel pipette or a repeating pipette for adding start/stop reagents to ensure uniform timing.- Process plates one at a time. |
| Temperature Fluctuations | - Ensure the incubator or water bath provides a stable and uniform temperature.- Pre-warm all reagents to the assay temperature before starting the reaction. |
| Reagent Instability | - Prepare fresh pNPP substrate for each experiment.- Aliquot the this compound enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. |
Issue 2: Low or No Enzyme Activity
If you observe lower than expected or no this compound activity, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the storage conditions of the enzyme. LMW-PTPs can be sensitive to oxidation.[1]- Test a new aliquot of the enzyme.- Include a positive control with a known active phosphatase to validate the assay setup. |
| Suboptimal Assay Conditions | - Optimize the pH of your assay buffer. LMW-PTPs typically have optimal activity at a slightly acidic to neutral pH.- Perform a temperature optimization experiment. |
| Presence of Inhibitors | - Ensure that your buffers and reagents are free from phosphatase inhibitors (e.g., high concentrations of phosphate, vanadate, or fluoride). |
| Incorrect Substrate Preparation | - Confirm the final concentration of pNPP in your assay.- Ensure the pNPP is fully dissolved in the buffer. |
Experimental Protocols
Key Experiment: Colorimetric this compound Activity Assay using pNPP
This protocol provides a general framework for measuring this compound activity. Optimization of specific parameters is recommended for each experimental setup.
Materials:
-
Purified human this compound enzyme
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of pNPP (e.g., 100 mM in water) and store it in aliquots at -20°C.
-
On the day of the experiment, dilute the pNPP stock to the desired final concentration in the Assay Buffer.
-
-
Enzyme Preparation:
-
Thaw the this compound enzyme on ice.
-
Prepare serial dilutions of the enzyme in ice-cold Assay Buffer to determine the optimal concentration.
-
-
Assay Setup:
-
Add 50 µL of the appropriate enzyme dilution to each well of the 96-well plate.
-
Include "no enzyme" controls containing 50 µL of Assay Buffer only.
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed pNPP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" controls from the absorbance of the enzyme-containing wells.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
-
Data Presentation: Optimizing Assay Conditions
The following tables illustrate how to present quantitative data from assay optimization experiments.
Table 1: Effect of pH on this compound Activity
| pH | Relative Activity (%) |
| 4.5 | 65 |
| 5.0 | 85 |
| 5.5 | 100 |
| 6.0 | 90 |
| 6.5 | 70 |
| 7.0 | 50 |
Table 2: Effect of Temperature on this compound Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 45 |
| 30 | 70 |
| 37 | 100 |
| 42 | 80 |
| 50 | 30 |
Table 3: Effect of Enzyme Concentration on Reaction Rate
| This compound (ng/well) | Absorbance (405 nm) |
| 0 | 0.05 |
| 5 | 0.15 |
| 10 | 0.28 |
| 20 | 0.55 |
| 40 | 1.08 |
| 80 | 1.10 (Plateau) |
Visualizations
This compound Assay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound assays.
This compound in PDGF Receptor Signaling Pathway
Caption: this compound negatively regulates the PDGF receptor signaling pathway.
References
- 1. The redox regulation of LMW-PTP during cell proliferation or growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ACP1b Analogues
Welcome to the technical support center for the synthesis of ACP1b analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase peptide synthesis (SPPS) of this compound analogues?
Low peptide yield in the SPPS of this compound analogues can arise from several factors throughout the synthesis process. The most frequent issues include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often a challenge with sterically hindered amino acids or "difficult" sequences.[1]
-
Peptide Aggregation: The growing peptide chain can fold into stable secondary structures (like β-sheets) on the resin, which physically blocks reactive sites and hinders the access of reagents.[2][3][4][5] This is a significant issue in sequences with a high content of hydrophobic amino acids.[1][2]
-
Side Reactions: Various side reactions can consume the target peptide or introduce impurities that complicate purification and reduce the final yield. Common side reactions include aspartimide formation, diketopiperazine formation, and racemization.[2][6][7][8]
-
Premature Cleavage: If using a highly acid-sensitive linker, premature cleavage of the peptide from the resin can occur during steps that are even slightly acidic.[1]
Q2: How can I identify the cause of low yield or purity in my synthesis?
A combination of in-process monitoring and final product analysis is crucial for diagnosing issues:
-
Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a small sample of resin beads after the coupling step. A positive result (e.g., a blue color for the Kaiser test) indicates the presence of free amines and, therefore, an incomplete coupling reaction.[1]
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of species with lower molecular weights than the target peptide suggests truncation or deletion events.[1][9][10]
-
High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product provides a profile of the sample's complexity. A low-purity profile with multiple peaks is indicative of side reactions or incomplete steps during the synthesis.[1][9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Deprotection
Symptoms:
-
Low final yield of the target this compound analogue.
-
MS analysis of the crude product shows significant peaks corresponding to deletion sequences (missing one or more amino acids).
-
A positive Kaiser test result after the coupling step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered amino acids (e.g., Val, Ile, Thr), double couple (repeat the coupling step) or extend the coupling reaction time. Consider using more potent coupling reagents like HATU or HCTU.[11][12] |
| Peptide Aggregation | Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the wash steps to disrupt secondary structures.[2][5][13] Microwave-assisted synthesis can also help to reduce aggregation.[5] |
| Inefficient Deprotection | Extend the deprotection time or use a stronger deprotection reagent like DBU in place of piperidine (B6355638) for stubborn Fmoc groups.[2][14] Be cautious with DBU as it can promote aspartimide formation.[14] |
| Degraded Reagents | Ensure all amino acids, coupling reagents, and deprotection solutions are fresh and of high purity. Piperidine, in particular, can degrade over time.[1] |
Issue 2: Significant Peptide Aggregation
Symptoms:
-
Shrinking of the resin during synthesis or failure to swell properly.[5]
-
Slow or incomplete coupling and deprotection reactions.[5]
-
In continuous flow systems, a flattened and broadened UV profile during Fmoc deprotection.[5]
-
False-negative results from colorimetric tests like the Kaiser test.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrophobic Sequences | Sequences with a high content of hydrophobic amino acids are prone to aggregation.[2] Introduce backbone modifications such as pseudoproline dipeptides or Dmb-dipeptides at strategic points in the sequence to disrupt secondary structure formation. |
| Interchain Hydrogen Bonding | Stable secondary structures, like β-sheets, are stabilized by hydrogen bonds between peptide chains.[15] Use solvents known to disrupt hydrogen bonds, such as DMSO.[2][13] |
| High Resin Loading | High loading can increase the proximity of peptide chains, promoting aggregation. Consider using a resin with a lower substitution level. |
Issue 3: Presence of Side-Reaction Products
Symptoms:
-
Multiple unexpected peaks in the HPLC and MS analysis of the crude product.
-
Difficulty in purifying the target peptide.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description & Prevention |
| Racemization | The loss of stereochemical integrity at the α-carbon of an amino acid.[2][16][17] This is more common with certain amino acids like Cys and His.[2] To minimize racemization, use coupling additives like HOBt or Oxyma, and avoid strong bases when possible.[2][16] |
| Aspartimide Formation | Particularly common in sequences containing Asp-Gly or Asp-Ser.[2] The side-chain carboxyl group can form a cyclic imide, which can then reopen to form a mixture of α- and β-peptides.[2] Use protecting groups on the preceding amino acid's backbone amide, such as an Hmb group, to sterically hinder this reaction.[2] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic product.[2] This is prevalent when Proline is one of the first two residues.[2] Synthesizing on 2-chlorotrityl chloride resin can suppress this side reaction.[2] |
| Guanidinylation | Uronium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide, capping the chain.[2] This can be avoided by pre-activating the amino acid with the coupling reagent before adding it to the resin.[2] |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low yield in SPPS.
Caption: The causal chain from peptide sequence to low yield due to aggregation.
Key Experimental Protocols
Protocol 1: Standard Cleavage of Peptide from Wang Resin
This protocol is for the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Note: The composition of the cocktail may need to be adjusted based on the specific amino acids in your this compound analogue sequence (e.g., for peptides containing Met or Cys).
-
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether.
-
A white precipitate (the crude peptide) should form. If not, add more ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum to remove residual ether.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for purification by HPLC.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This is a general protocol for the purification of the crude peptide.
Equipment & Materials:
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Crude peptide dissolved in a minimal amount of a suitable solvent.
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the specific this compound analogue.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Collect fractions corresponding to the main peak, which should be the target peptide.
-
Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unlocking Proteostasis: A Comparative Guide to the Efficacy of ClpP Activators, Featuring ACP1b
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of therapeutic development, the caseinolytic protease P (ClpP) has emerged as a compelling target for novel antibiotics and anti-cancer agents. Activation of ClpP leads to dysregulated proteolysis, a mechanism with potent cytotoxic effects. This guide provides a comparative analysis of the efficacy of various ClpP activators, with a special focus on ACP1b, to aid researchers, scientists, and drug development professionals in this burgeoning field.
The controlled degradation of proteins is fundamental to cellular health, and its dysregulation is a hallmark of various diseases. ClpP activators represent a novel therapeutic strategy by turning the cell's own protein degradation machinery against itself. This guide synthesizes available experimental data to offer a clear comparison of the performance of this compound and other notable ClpP activators.
Comparative Efficacy of ClpP Activators
The efficacy of ClpP activators is typically quantified by their half-maximal effective concentration (EC50) or their dissociation constant (Kd). The following table summarizes the reported efficacy of this compound and other prominent ClpP activators. It is important to note that these values are derived from various studies and experimental conditions may differ, warranting careful interpretation.
| Activator | Target Organism/Cell Line | Efficacy Metric | Value (µM) | Reference |
| This compound | Bacterial ClpP | Kd | 3.2 | [1] |
| ACP1-01 | Neisseria meningitidis ClpP | EC50 | 3.4 | [1] |
| Escherichia coli ClpP | EC50 | 2.6 | [1] | |
| ADEP-14 | Neisseria meningitidis ClpP | EC50 | 0.46 | [1] |
| Escherichia coli ClpP | EC50 | 3.67 | [1] | |
| ONC201 | Human ClpP | EC50 | ~1.25 | |
| TR-57 | Human ClpP | EC50 | ~0.2 | |
| TR-65 | Human ClpP | Kd | 0.0228 | |
| TR-107 | Human ClpP | Kd | 0.027 | |
| TR-133 | Human ClpP | Kd | 0.0295 | |
| D9 | Human ClpP | EC50 | ~110 | |
| ZK53 | Human ClpP | EC50 | 1.37 | [2] |
| CLPP-1071 | Human ClpP | EC50 | 0.0235 |
Note: Kd (dissociation constant) and EC50 (half-maximal effective concentration) are both measures of a compound's potency. A lower value generally indicates higher potency. The data presented is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental methodologies.
Experimental Protocols
The determination of ClpP activator efficacy is commonly performed using a fluorescence-based assay. Below is a detailed methodology for this key experiment.
In Vitro ClpP Peptidase Activity Assay
Objective: To determine the concentration-dependent activation of ClpP by a test compound.
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by purified ClpP. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence is proportional to the enzymatic activity of ClpP.
Materials:
-
Purified recombinant ClpP protein (e.g., from E. coli or human mitochondria)
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC or casein-FITC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds (ClpP activators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the purified ClpP protein to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
Purified ClpP protein
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-60 minutes) to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.
-
Signaling Pathways and Mechanisms of Action
ClpP activators exert their cytotoxic effects through distinct signaling pathways depending on the cellular context (antibacterial vs. anticancer).
Anticancer Mechanism of ClpP Activators (e.g., ONC201)
In cancer cells, activators of mitochondrial ClpP, such as ONC201, trigger a signaling cascade known as the Integrated Stress Response (ISR). This leads to the degradation of mitochondrial proteins, causing mitochondrial dysfunction and ultimately apoptosis.
References
- 1. Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Antimicrobial Peptide (AMP) Activity in Animal Models: A Comparative Guide
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of rising antibiotic resistance.[1][2][3][4] Their novel mechanisms of action and broad-spectrum activity make them attractive alternatives to conventional antibiotics.[5][6][7][8] This guide provides a comparative overview of the validation of AMP antibacterial activity in preclinical animal models, using the novel peptide DP7 as an illustrative example. While the specific peptide "ACP1b" was not found in the available literature, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any novel AMP. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of DP7 in a Murine Peritonitis Model
To assess the in vivo efficacy of the antimicrobial peptide DP7, a murine model of peritonitis induced by Methicillin-Resistant Staphylococcus aureus (MRSA) was utilized.[9] The performance of DP7 was compared against the standard-of-care antibiotic, vancomycin (B549263).
Quantitative Data Summary
The following table summarizes the key quantitative data from the in vivo study, comparing the efficacy of DP7 and vancomycin in reducing bacterial load in the peritoneal fluid of infected mice.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (CFU/mL) in Peritoneal Lavage Fluid |
| DP7 | 20 | Intraperitoneal (i.p.) | Significantly lower than saline control |
| DP7 | 40 | Intraperitoneal (i.p.) | Dose-dependent reduction observed |
| DP7 | 60 | Intraperitoneal (i.p.) | Most effective dose in reducing bacterial load |
| Vancomycin | 20 | Intraperitoneal (i.p.) | Significant reduction compared to saline control |
| Normal Saline | N/A | Intraperitoneal (i.p.) | High bacterial load (control) |
Note: Specific CFU/mL values and statistical significance (p-values) were not detailed in the provided search results but the trend of efficacy is reported.[9]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.
Murine Peritonitis Model
-
Animal Model : BALB/c mice were used for this infection model.[9] All experiments were conducted in accordance with protocols approved by an Ethics Review Committee for Animal Experimentation.[9]
-
Bacterial Strain : A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA; ATCC 33591) was used to induce infection.[9]
-
Infection Induction :
-
MRSA was cultured overnight in Mueller-Hinton Broth (MHB).[9]
-
The bacterial culture was washed three times with normal saline.[9]
-
The bacterial suspension was adjusted to a concentration of 1 x 10^7 CFU/mL in normal saline.[9]
-
Mice were infected via an intraperitoneal (i.p.) injection of 1 mL of the bacterial suspension.[9]
-
-
Treatment Administration :
-
Assessment of Bacterial Load :
Visualizing Experimental Workflow and Mechanism of Action
Experimental Workflow Diagram
The following diagram illustrates the workflow of the in vivo efficacy study.
References
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 2. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Peptides Versus Antibiotics in Farm Animal Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides versus Antibiotics in Farm Animal Production | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ClpP Activators: ACP1b versus ADEP Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct classes of caseinolytic protease P (ClpP) activators: the Activators of Self-Compartmentalizing Proteases 1 (ACPs), represented by ACP1b, and the Acyldepsipeptides (ADEPs). By dysregulating the normal function of the ClpP protease, both compound classes represent a promising avenue for the development of novel antibiotics. This analysis is based on available experimental data to objectively compare their mechanisms of action, biochemical potency, and antibacterial efficacy.
Introduction: A Novel Antibiotic Target
The bacterial ClpP protease is a highly conserved serine protease crucial for cellular proteostasis. Its dysregulation through small molecule activators leads to uncontrolled degradation of cellular proteins, ultimately resulting in bacterial cell death. This unique mechanism of action offers a potential solution to the growing challenge of antibiotic resistance. Both ACPs and ADEPs target ClpP but exhibit distinct chemical scaffolds and induce different conformational changes in the protease, leading to variations in their biological activity.
Mechanism of Action: Shared Target, Distinct Allostery
Both this compound and ADEP compounds activate ClpP by binding to a hydrophobic pocket on the surface of the protease, a site typically occupied by its natural ATPase partners (e.g., ClpX, ClpA). This binding event triggers a conformational change that opens the axial pores of the cylindrical ClpP complex, allowing for the unregulated influx and degradation of proteins.
However, the allosteric effects induced by each compound class differ significantly. ADEP binding is known to cause a more substantial expansion of the axial pore and a constriction at the equatorial region of the ClpP cylinder. In contrast, this compound binding results in a more subtle reorganization of the electrostatic interaction networks at the entrance pores, which is still sufficient for activation. These distinct conformational changes likely contribute to the observed differences in their biochemical and antibacterial profiles.
Figure 1. General signaling pathway of ClpP activation by small molecules.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound (and its close analog ACP1-01) and ADEP compounds (primarily ADEP4) to facilitate a direct comparison of their biochemical and antibacterial potencies.
Table 1: Biochemical Potency of ClpP Activators
| Compound | Target ClpP | Assay Type | EC50 / Kd (µM) | Reference |
| This compound | Not Specified | Binding Assay | Kd = 3.2 | [1] |
| ACP1-01 | Neisseria meningitidis | Fluorogenic Peptide | EC50 = 3.4 | [1] |
| ACP1-01 | Escherichia coli | Fluorogenic Peptide | EC50 = 2.6 | [1] |
| ADEP4 | Enterococcus faecium | BODIPY-Casein Degradation | EC50 = 0.53 ± 0.01 | [2] |
| ADEP-14 | Neisseria meningitidis | Fluorogenic Peptide | EC50 = 0.46 | [1] |
| ADEP-14 | Escherichia coli | Fluorogenic Peptide | EC50 = 3.67 | [1] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Neisseria meningitidis | MBC = 16 | [1] |
| This compound | Haemophilus influenzae | MBC = 8 | [1] |
| ADEP4 | Enterococcus faecalis (35 strains) | 0.008 - 0.125 | [2] |
| ADEP4 | Enterococcus faecium (38 strains) | 0.016 - 0.063 | [2] |
| ADEP4 | Staphylococcus aureus (MRSA) | Sub-µM range | [3] |
| ADEP4 | Streptococcus pneumoniae (PRSP) | Sub-µM range | [3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Casein Degradation Assay (SDS-PAGE Based)
This assay qualitatively or semi-quantitatively measures the ability of activated ClpP to degrade a model protein substrate, casein.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the appropriate buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT), purified ClpP protein (e.g., 1 µM), and the test compound (this compound or ADEP) at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the compound to bind to and activate ClpP.
-
Initiation of Reaction: Add casein (e.g., α-casein or β-casein) to a final concentration of approximately 1 mg/mL to initiate the degradation reaction.
-
Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load the quenched samples onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis to separate the proteins by size.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The disappearance of the casein band and the appearance of lower molecular weight degradation products indicate ClpP activity.
Figure 2. Workflow for the casein degradation assay.
Fluorometric Peptide Assay
This assay provides a quantitative measure of ClpP peptidase activity by monitoring the cleavage of a small, fluorogenic peptide substrate.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or similar) in DMSO. Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Assay Plate Setup: In a 96-well or 384-well black microplate, add the reaction buffer.
-
Compound Addition: Add the test compounds (this compound or ADEP) at a range of concentrations to the wells. Include a DMSO control.
-
Enzyme Addition: Add purified ClpP protein to each well to a final concentration in the nanomolar to low micromolar range.
-
Pre-incubation: Incubate the plate at room temperature or 37°C for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic peptide substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore of the substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the activator. Plot the velocity against the compound concentration and fit the data to a suitable model (e.g., Hill equation) to determine the EC50 value.
Figure 3. Workflow for the fluorometric peptide assay.
Comparative Summary and Conclusion
Based on the available data, both this compound and ADEP compounds are effective activators of the ClpP protease, representing valuable lead scaffolds for the development of novel antibiotics.
-
Potency: The ADEP compounds, particularly optimized analogs like ADEP4, generally exhibit higher biochemical potency (lower EC50 values) and more potent antibacterial activity (lower MIC values) against a range of Gram-positive bacteria compared to the currently reported data for this compound and its analogs.
-
Mechanism: While both classes target the same binding site on ClpP, the distinct allosteric mechanisms they employ to activate the protease may have implications for their substrate specificity and potential for resistance development.
-
Spectrum of Activity: ADEP compounds have demonstrated potent activity against clinically important and multi-drug resistant Gram-positive pathogens. The antibacterial spectrum of this compound appears to include Gram-negative bacteria such as Neisseria meningitidis and Haemophilus influenzae, an area where ADEPs have traditionally shown weaker activity.
References
A Comparative Guide to the ACP1a and ACP1b Conformational States of Pks13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the ACP1a and ACP1b conformational states of the Mycobacterium tuberculosis polyketide synthase 13 (Pks13). Pks13 is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall and key to the bacterium's viability and virulence.[1][2] Understanding the dynamic conformational changes within Pks13, such as the transition between the ACP1a and this compound states, is crucial for the development of novel anti-tubercular drugs.
The N-terminal acyl carrier protein domain (ACP1) of Pks13 plays a pivotal role in binding and delivering the meromycolyl substrate to the ketosynthase (KS) domain for the final condensation step in mycolic acid synthesis.[2][3] Recent advancements in cryogenic electron microscopy (cryo-EM) have revealed that ACP1 exists in two distinct conformational states, termed ACP1a and this compound, which represent different stages of substrate delivery.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the ACP1a and this compound states of Pks13, as determined by cryo-EM studies.
| Feature | ACP1a State | This compound State | Reference |
| Resolution | 3.6 Å | 4.6 Å | [1] |
| Relative Particle Abundance | ~3-4 times more abundant | Less abundant | [2] |
| Displacement of ACP1 Domain | - | ~60 Å relative to ACP1a | [1] |
| Energy Difference (ΔG⁰) | Lower energy state | Higher energy state (~0.8 kcal/mol higher) | [2] |
Structural and Functional Comparison
The ACP1a and this compound states represent two distinct snapshots of the dynamic process of substrate delivery within the Pks13 enzymatic cycle.
The ACP1a state is considered the pre-substrate delivery or resting state. In this conformation, the ACP1 domain is positioned further away from the active site of the KS domain.[1][2] The higher resolution and greater abundance of particles in this state suggest it is a more stable and predominant conformation.[1][2]
The This compound state , in contrast, represents the substrate delivery state. This conformation is characterized by a significant ~60 Å movement of the ACP1 domain, bringing it into proximity with the KS domain's active site.[1] This movement is facilitated by the interaction of a flexible, negatively charged linker region connecting ACP1 to the KS domain with different positively charged grooves on the surface of the KS domain.[1][2] The lower resolution and abundance of this state suggest it is a more transient and less stable intermediate in the catalytic cycle.[1][2]
The transition between these two states is a critical step in the mycolic acid biosynthesis pathway, allowing for the precise positioning of the long-chain meromycolyl substrate for the Claisen-type condensation reaction.
Experimental Protocols
The structural elucidation of the ACP1a and this compound states of Pks13 was primarily achieved through single-particle cryogenic electron microscopy (cryo-EM). Below is a detailed methodology based on published studies.
Pks13 Purification
Two primary methods have been employed for the purification of Pks13 for structural studies:
-
Endogenous Purification from Mycobacterium smegmatis : This method involves growing M. smegmatis strains engineered with a C-terminal tag (e.g., GFP) on the pks13 gene.[2] The cells are harvested, lysed, and the membrane fraction is solubilized using detergents. The tagged Pks13 is then purified using affinity chromatography (e.g., anti-GFP nanobody beads), followed by size-exclusion chromatography.[2] This approach has the advantage of isolating the enzyme in its native state with bound substrates.[2]
-
Recombinant Overexpression in Escherichia coli : The gene encoding Pks13 from M. tuberculosis is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).[4][5] The protein is overexpressed in E. coli BL21 cells and purified from the cell lysate using a multi-step chromatography process, typically involving nickel-affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.[4][5]
Cryo-EM Sample Preparation and Data Collection
-
Grid Preparation : Purified Pks13 is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3 300-mesh gold grids). The grids are then blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
-
Data Acquisition : Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., Gatan K3) and an energy filter. Automated data collection software (e.g., EPU) is used to acquire thousands of movies of the frozen Pks13 particles.
Cryo-EM Image Processing and 3D Reconstruction
Due to the inherent flexibility of Pks13, specialized image processing techniques are required to resolve the different conformational states of the ACP1 domain.
-
Initial Processing : The raw movie frames are subjected to motion correction and dose-weighting. The contrast transfer function (CTF) for each micrograph is estimated.
-
Particle Picking and 2D Classification : Particles are automatically picked from the micrographs and subjected to several rounds of 2D classification to remove ice contaminants and select for high-quality particle images.
-
3D Classification and Refinement : An initial 3D model is generated, and the particles are then subjected to 3D classification to separate different conformational states. Due to the flexibility of the ACP1 domain, a focused refinement approach is often necessary. This involves creating a mask around the ACP1-KS region to refine this area independently.
-
Flexible Refinement : Advanced techniques like 3D flexible refinement (3DFlex) can be employed to model the continuous motion of the ACP1 domain between the ACP1a and this compound states, leading to improved resolution of these flexible regions.[2]
-
Model Building and Validation : The final high-resolution cryo-EM maps for the ACP1a and this compound states are used to build and refine atomic models of the Pks13 structure in each conformation.
Visualizations
Logical Workflow of ACP1 Domain Movement
The following diagram illustrates the proposed movement of the ACP1 domain during the catalytic cycle of Pks13, leading to the transition between the ACP1a and this compound states.
Caption: Proposed workflow of the ACP1 domain movement in Pks13.
Experimental Workflow for Pks13 Structure Determination
This diagram outlines the key steps in the experimental workflow used to determine the structures of the ACP1a and this compound states of Pks13.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mapping the motion and structure of flexible proteins from cryo-EM data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and structure analysis of the core motif of the Pks13 acyltransferase domain from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Acyl Carrier Protein (ACP) Domains in Polyketide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note on Terminology: This guide addresses the validation and comparison of Acyl Carrier Protein (ACP) domains in polyketide synthesis. The term "ACP1b domain" as specified in the topic does not correspond to a standard nomenclature in the published literature. Therefore, this document focuses on the principles and methodologies applicable to the study of ACP domains in general, providing a framework for the validation of any specific ACP domain of interest.
Acyl Carrier Proteins (ACPs) are small, acidic proteins that play a central and essential role in the biosynthesis of polyketides, a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, antifungals, and anticancer agents.[1] Within the large multi-domain polyketide synthase (PKS) enzymes, ACPs function as a shuttle, carrying the growing polyketide chain and the extender units to the various catalytic domains of the synthase.[1][2] This dynamic process of shuttling intermediates is crucial for the correct assembly of the polyketide backbone.
This guide provides a comparative overview of the methodologies used to validate the function of ACP domains, presents quantitative data to compare their performance, and offers detailed experimental protocols for key validation assays.
Data Presentation: Comparative Analysis of ACP Domain Performance
The functional validation of an ACP domain often involves its expression and purification, followed by in vitro reconstitution with its partner enzymes to assess its ability to be post-translationally modified and to accept and transfer acyl groups. The efficiency of these processes can be quantified by determining kinetic parameters such as kcat (turnover number) and KM (Michaelis constant).
Table 1: Kinetic Parameters for Phosphopantetheinylation of ACP and PCP Domains
This table presents a comparison of the kinetic efficiency of different phosphopantetheinyl transferases (PPTases) in activating (priming) apo-ACP and apo-PCP (peptidyl carrier protein) domains. The catalytic efficiency (kcat/KM) is a key indicator of the specificity and efficiency of the interaction.
| Carrier Protein Domain | PPTase | kcat (min-1) | KM (µM) | kcat/KM (µM-1·min-1) |
| HMWP1 1–1895 (ACP) | ACPS (E. coli) | 3.0 | 5.4 | 0.55 |
| HMWP1 1–1895 (ACP) | EntD (E. coli) | 0.05 | 12.3 | 0.004 |
| HMWP1 1–1895 (ACP) | Sfp (B. subtilis) | 1.8 | 2.0 | 0.91 |
| HMWP1 1896–3163 (PCP) | ACPS (E. coli) | No activity | - | - |
| HMWP1 1896–3163 (PCP) | EntD (E. coli) | 1.9 | 3.8 | 0.50 |
| HMWP1 1896–3163 (PCP) | Sfp (B. subtilis) | 2.9 | 2.1 | 1.38 |
Data sourced from Lambalot et al. (1996) as presented in a study on the yersiniabactin (B1219798) synthetase.[3]
Table 2: Impact of Mutations on the Catalytic Efficiency of Acyl-ACP Synthetase
Site-directed mutagenesis is a powerful tool to validate the role of specific amino acid residues in ACP function. This table shows the effect of mutations in the Vibrio harveyi ACP on the catalytic efficiency of acyl-ACP synthetase, the enzyme responsible for attaching a fatty acid to the ACP.
| ACP Variant | Relative Catalytic Efficiency (%) |
| Recombinant WT | 100 |
| F50A | 4 |
| I54L | 20 |
| I54V | 31 |
| V12G | >80 |
| A59G | >80 |
| Y71A | >80 |
Data from Flaman et al. (2001).[4] The catalytic efficiency of the wild-type (WT) recombinant ACP was set to 100%.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of ACP domain function. Below are protocols for key experiments.
Heterologous Expression and Purification of ACP Domains
This protocol describes the production of ACP domains in Escherichia coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or BAP1 for co-expression with a PPTase to produce holo-ACP).[5]
-
Expression vector containing the ACP gene of interest (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) or Terrific Broth (TB) medium.[6]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole (B134444), 10% (v/v) glycerol.[7]
-
Wash Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 30 mM imidazole.[7]
-
Elution Buffer: 50 mM sodium phosphate, pH 7.6, 100 mM NaCl, 300 mM imidazole.[7]
-
Ni-NTA agarose (B213101) affinity resin.[7]
-
Dialysis tubing and buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
Procedure:
-
Transformation: Transform the expression plasmid into the chosen E. coli strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of growth medium. Grow at 37°C with shaking to an OD600 of 0.6-0.8.[5]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to improve protein solubility.[5]
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged ACP with Elution Buffer.[7]
-
Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
In Vitro Reconstitution of Polyketide Synthesis
This protocol allows for the functional characterization of a purified ACP domain by reconstituting its activity with partner enzymes.
Materials:
-
Purified apo-ACP.
-
Purified phosphopantetheinyl transferase (PPTase), such as Sfp.
-
Purified partner PKS domains (e.g., Acyltransferase (AT) and Ketosynthase (KS)).
-
Coenzyme A (CoA) or a radiolabeled derivative (e.g., [14C]malonyl-CoA).
-
Reaction Buffer: e.g., 75 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM TCEP.
-
Substrates: Malonyl-CoA, NADPH, S-adenosyl methionine (SAM) as required by the specific PKS module.[8][9]
Procedure:
-
Holo-ACP Formation: To convert the purified apo-ACP to its active holo-form, incubate the apo-ACP with a catalytic amount of PPTase and CoA in the reaction buffer.
-
PKS Reaction Initiation: In a separate reaction, combine the newly formed holo-ACP with the partner PKS domains (AT, KS, etc.) and the necessary substrates (e.g., malonyl-CoA, starter unit-CoA).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 25-30°C).
-
Product Analysis: Quench the reaction and analyze the products. This can be done by:
-
Radioactivity-based assays: If a radiolabeled substrate was used, the products can be separated by SDS-PAGE and visualized by autoradiography.
-
HPLC or LC-MS: For non-radioactive assays, the polyketide products can be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Site-Directed Mutagenesis of an ACP Domain
This protocol is used to introduce specific mutations into the gene encoding the ACP to study the function of individual amino acid residues.
Materials:
-
Plasmid DNA containing the ACP gene.
-
Mutagenic primers (forward and reverse) containing the desired mutation.[10]
-
High-fidelity DNA polymerase (e.g., Pfu or KOD polymerase).[10][11]
-
dNTP mix.[10]
-
DpnI restriction enzyme.[10]
-
Competent E. coli cells for transformation.[10]
Procedure:
-
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[12]
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid.[10] A typical PCR cycle is:
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.[10]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Mandatory Visualization
The following diagrams illustrate key processes in the validation and function of ACP domains.
References
- 1. Probing the structure and function of acyl carrier proteins to unlock the strategic redesign of type II polyketide biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification, priming, and catalytic acylation of carrier protein domains in the polyketide synthase and nonribosomal peptidyl synthetase modules of the HMWP1 subunit of yersiniabactin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed mutagenesis of acyl carrier protein (ACP) reveals amino acid residues involved in ACP structure and acyl-ACP synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Site-Directed Mutagenesis [protocols.io]
A Comparative Analysis of Human Low Molecular Weight Protein Tyrosine Phosphatase (HsLMW-PTP) Isoforms
A Guide for Researchers, Scientists, and Drug Development Professionals
Human Low Molecular Weight Protein Tyrosine Phosphatase (HsLMW-PTP), encoded by the ACP1 (Acid Phosphatase Locus 1) gene, is a critical regulator of cellular signaling pathways involved in cell growth, proliferation, and migration.[1][2] Dysregulation of HsLMW-PTP activity has been implicated in various pathologies, including cancer.[2][3] The ACP1 gene gives rise to two primary catalytically active isoforms through alternative splicing: a "fast" isoform (also known as IF1 or LMW-PTPA) and a "slow" isoform (IF2 or LMW-PTPB).[1][4] A third, likely inactive, isoform designated "C" has also been identified.[5] This guide provides a comparative overview of the fast and slow isoforms of HsLMW-PTP, presenting key differences in their biochemical properties, substrate specificity, and roles in cellular signaling, supported by experimental data.
Nomenclature and Genetic Origin
The two main active isoforms of HsLMW-PTP are generated by the mutually exclusive splicing of either exon 3 (fast isoform) or exon 4 (slow isoform) of the ACP1 gene.[1] The terms "fast" and "slow" refer to their different electrophoretic mobilities.[6] While the designation "ACP1b" is sometimes used, it generally refers to an allelic variant of the ACP1 gene rather than a specific isoform.[7] For clarity, this guide will use the "fast" and "slow" nomenclature.
Comparative Data of HsLMW-PTP Isoforms
Enzymatic Activity and Kinetics
A study investigating the modulation of isoform activity by purines found that hypoxanthine (B114508) increased the catalytic rate of the fast isoform by 5.1-fold while adenine (B156593) had an inhibitory effect. Conversely, adenine increased the catalytic rate of the slow isoform by 4.6-fold, while hypoxanthine had no effect.[8] This highlights a significant functional difference in their regulation.
| Property | Fast Isoform (IF1/LMW-PTPA) | Slow Isoform (IF2/LMW-PTPB) | Reference |
| Relative Enzymatic Activity | Lower | Higher | [1] |
| Inhibitor Ki (Compound 7) | 3.2 ± 0.1 μM | 1.7 ± 0.1 μM | [4] |
| Modulation by Adenine | Decreased activity (40%) | Increased activity (4.6-fold) | [8] |
| Modulation by Hypoxanthine | Increased activity (5.1-fold) | No effect | [8] |
Substrate Specificity
A comparative analysis of the two isoforms using synthetic phosphopeptides derived from Platelet-Derived Growth Factor Receptor (PDGF-R) phosphorylation sites revealed distinct substrate preferences. The slow isoform (IF2) showed significantly higher catalytic efficiency (kcat/Km) for a peptide containing hydrophobic residues at the N-terminal side of the phosphotyrosine, suggesting that the amino acid sequence flanking the phosphorylation site is a key determinant of isoform-specific recognition.[9]
| Substrate (PDGF-R derived peptide) | Fast Isoform (IF1) kcat/Km (s⁻¹M⁻¹) | Slow Isoform (IF2) kcat/Km (s⁻¹M⁻¹) | Reference |
| D(pY)IPAE | Not reported as significant | High catalytic efficiency | [9] |
Note: Specific kcat/Km values were not provided in a directly comparable table in the source material, but the study highlighted the superior catalytic efficiency of the slow isoform for this specific peptide.
Cellular Localization and Expression
While both isoforms are generally cytosolic, the fast isoform has been associated with the cytoskeleton.[1][10] Their expression levels are differentially regulated in pathological conditions. In several breast cancer cell lines, the mRNA expression of the slow isoform was found to be increased, while the fast isoform was reduced compared to a non-tumorigenic breast epithelial cell line.[2] This differential expression is proposed to contribute to their opposing roles in tumorigenesis, with the fast isoform suggested to be anti-oncogenic and the slow isoform oncogenic.[2]
Signaling Pathways
The fast and slow isoforms of HsLMW-PTP regulate distinct signaling pathways, leading to different cellular outcomes.
RhoA Signaling Pathway
The fast isoform is a key regulator of the RhoA signaling pathway, which controls cytoskeleton dynamics, cell adhesion, and migration.[1] The fast isoform directly interacts with and dephosphorylates p190RhoGAP, a GTPase-activating protein for RhoA.[1][10] Dephosphorylation of p190RhoGAP by the fast isoform is thought to inhibit its activity, leading to increased levels of active, GTP-bound RhoA. Conversely, suppression of the fast isoform leads to increased p190RhoGAP activity and subsequent RhoA inactivation.[1]
The slow isoform does not appear to directly interact with p190RhoGAP.[1] However, it can indirectly influence RhoA activity, potentially through a Src kinase-mediated pathway, having an opposite effect to the fast isoform.[2]
Differential regulation of the RhoA pathway by HsLMW-PTP isoforms.
PDGF Receptor Signaling Pathway
The slow isoform of HsLMW-PTP is implicated in the negative regulation of the Platelet-Derived Growth Factor Receptor (PDGF-R) signaling pathway, which is crucial for cell growth and proliferation.[1] The slow isoform has been shown to dephosphorylate the activated PDGF-R, thereby attenuating its downstream signaling and inhibiting cell growth.[1][11]
Inhibition of PDGF-R signaling by the slow isoform of HsLMW-PTP.
Experimental Protocols
PTP Activity Assay (General Protocol)
This protocol can be adapted to compare the enzymatic activity of HsLMW-PTP isoforms using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant fast and slow HsLMW-PTP isoforms
-
PTP assay buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
pNPP stock solution (e.g., 100 mM in assay buffer)
-
Reaction stop solution: 1 M NaOH
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare serial dilutions of pNPP in the assay buffer to achieve a range of final concentrations (e.g., 0-20 mM).
-
Add a fixed amount of purified HsLMW-PTP isoform (e.g., 50 ng) to each well of the 96-well plate.
-
Initiate the reaction by adding the pNPP solutions to the wells containing the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting V₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Experimental Workflow for Isoform Expression Analysis in Cell Lines
This workflow outlines the steps to compare the mRNA expression levels of HsLMW-PTP isoforms in different cell lines.
Workflow for analyzing the differential expression of HsLMW-PTP isoforms.
Conclusion
The fast and slow isoforms of HsLMW-PTP, arising from the same gene, exhibit distinct biochemical properties and play divergent, sometimes opposing, roles in cellular signaling. The slow isoform appears to be a more potent phosphatase and is implicated in downregulating growth factor signaling, while the fast isoform is a key regulator of cytoskeleton dynamics through the RhoA pathway. Their differential expression in cancer cells suggests that the balance between these two isoforms is crucial for maintaining normal cellular function and that targeting them individually may offer more specific therapeutic strategies than targeting total HsLMW-PTP. Further research is needed to fully elucidate the specific kinetic parameters of each isoform and to expand the profile of their respective substrates to better understand their precise roles in health and disease.
References
- 1. Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism | PLOS One [journals.plos.org]
- 2. Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The low M(r) protein-tyrosine phosphatase is involved in Rho-mediated cytoskeleton rearrangement after integrin and platelet-derived growth factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-steady-state and steady-state kinetic analysis of the low molecular weight phosphotyrosyl protein phosphatase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity modulation of the fast and slow isozymes of human cytosolic low-molecular-weight acid phosphatase (ACP1) by purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-specific recognition of peptide substrates by the low Mr phosphotyrosine protein phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism | PLOS One [journals.plos.org]
Unveiling the Molecular Handshake: A Comparative Guide to the ACP1b Binding Site on ClpP Protease
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals confirming the allosteric binding site of ACP1b on the ClpP protease. This publication provides a comparative analysis of this compound's interaction with ClpP against other known modulators, supported by quantitative data and detailed experimental protocols.
The caseinolytic protease P (ClpP) has emerged as a critical target in the development of novel therapeutics due to its essential role in bacterial virulence and cancer cell survival. Modulation of ClpP activity, either through activation or inhibition, offers a promising avenue for therapeutic intervention. Among the activators of ClpP are the Activators of Self-Compartmentalizing Proteases (ACPs), a class of small molecules that induce uncontrolled proteolysis. This guide focuses on confirming the binding site of a representative member of this class, this compound, and compares its mechanism of action with other ClpP ligands.
The Allosteric Pocket: The Convergence Point for ClpP Modulators
Extensive research, including X-ray crystallography and biochemical assays, has unequivocally identified the binding site for ACPs, including this compound, on the ClpP protease. These activators dock into hydrophobic pockets, often referred to as "H-sites," located on the apical surfaces of the ClpP barrel.[1][2][3] These sites are strategically positioned at the interface between adjacent ClpP subunits.
Crucially, this binding site is the same interaction hub for the endogenous AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX and ClpA.[3] These chaperones are the natural regulators of ClpP, responsible for substrate recognition, unfolding, and translocation into the proteolytic chamber. This compound, by binding to these H-sites, effectively mimics the action of these chaperones, inducing a conformational change that opens the axial pores of the ClpP barrel, leading to dysregulated protein degradation.[3][4] This allosteric activation mechanism is shared with another well-characterized class of ClpP activators, the acyldepsipeptides (ADEPs).[1][2][4]
The convergence of activators and natural regulators on this single binding pocket underscores its critical role in controlling ClpP function.
Figure 1: Allosteric activation of ClpP by this compound.
Comparative Analysis of ClpP Ligands
| Compound | Class | Binding Site | Mechanism of Action | EC50 / IC50 (µM) | Organism | Reference |
| ACP5 | Activator | Apical Hydrophobic Pocket (H-site) | Allosteric Activation | 22.2 ± 2.3 (EC50) | E. coli | [5] |
| ADEP1 | Activator | Apical Hydrophobic Pocket (H-site) | Allosteric Activation | 1.2 ± 0.1 (EC50) | E. coli | [5] |
| ZK53 | Activator | Apical Hydrophobic Pocket (H-site) | Allosteric Activation | 0.22 (EC50) | Human | [6] |
| β-lactones | Inhibitor | Catalytic Serine (Active Site) | Covalent Modification | Varies | Various | |
| Bortezomib | Inhibitor | Catalytic Serine (Active Site) | Reversible Covalent Inhibition | Varies | Various | |
| AV145 | Inhibitor | Handle Region | Allosteric Inhibition | Varies | S. aureus |
Experimental Protocols for Binding Confirmation
The confirmation of the this compound binding site and the determination of binding affinities for ClpP modulators rely on a suite of biophysical and biochemical techniques. Below are detailed protocols for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Figure 2: Workflow for ITC analysis of this compound-ClpP binding.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify ClpP protease to >95% purity.
-
Dialyze the purified ClpP and dissolve this compound in an identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) to minimize heats of dilution.
-
Accurately determine the concentrations of both ClpP and this compound.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample and reference cells and the injection syringe.
-
Load the ClpP solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 100-500 µM, 10-fold higher than ClpP) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL) of this compound into the ClpP solution.
-
Allow the system to equilibrate and the heat signal to return to baseline between injections.
-
A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and subtract the heat of dilution.
-
Plot the resulting heat change per mole of injectant against the molar ratio of this compound to ClpP.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and binding affinity.
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified ClpP onto the activated sensor surface via amine coupling to a target density (e.g., 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without ClpP immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the ClpP-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to obtain sensorgrams showing association and dissociation phases.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the corrected sensorgrams for all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence-Based Protease Activity Assay
This assay measures the ability of this compound to activate the proteolytic activity of ClpP using a fluorogenic substrate. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.
Detailed Protocol:
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
In a 96- or 384-well microplate, add a fixed concentration of purified ClpP (e.g., 100 nM).
-
Add a serial dilution of this compound to the wells. Include controls with no this compound (basal activity) and a known activator like ADEP1 (positive control).
-
-
Reaction Initiation and Measurement:
-
Initiate the proteolytic reaction by adding a fluorogenic ClpP substrate, such as FITC-casein or a small peptide substrate like Suc-LLVY-AMC.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 495/525 nm for FITC; 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear phase of the fluorescence increase) for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal activation.
-
Logical Relationships of ClpP Modulators
The interaction of various ligands with ClpP can be categorized based on their binding site and functional outcome. This provides a logical framework for understanding the different ways to modulate ClpP activity.
Figure 3: Classification of ClpP modulators by binding site and function.
Conclusion
The binding of this compound to the apical hydrophobic pockets of the ClpP protease is a well-established mechanism of allosteric activation. This binding site is a critical regulatory hub, also utilized by endogenous Clp-ATPases and other synthetic activators like ADEPs. By understanding the specific interactions at this site and comparing them to inhibitors that target different regions of the enzyme, researchers and drug developers can devise more effective strategies to modulate ClpP activity for therapeutic benefit. The experimental protocols provided in this guide offer a robust framework for validating and quantifying these molecular interactions, paving the way for the development of next-generation ClpP-targeting drugs.
References
- 1. ClpP protease activation results from the reorganization of the electrostatic interaction networks at the entrance pores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sclerotiamide: The First Non-Peptide-Based Natural Product Activator of Bacterial Caseinolytic Protease P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ACP1b's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity and signaling pathways associated with the low molecular weight protein tyrosine phosphatase B (LMW-PTPB), also known as ACP1b. We present available experimental data to compare its performance with a key alternative, Protein Tyrosine Phosphatase 1B (PTP1B), and provide detailed methodologies for key experiments.
Executive Summary
This compound is a cytosolic protein tyrosine phosphatase that plays a significant role in regulating cellular signaling by dephosphorylating key growth factor receptors. Its action modulates critical cellular processes, making it a potential therapeutic target. This guide delves into the specifics of its mechanism, compares its activity with the well-characterized PTP1B, and outlines the experimental protocols necessary for independent verification.
Comparative Analysis of Enzymatic Activity
A direct quantitative comparison of the catalytic efficiency (kcat/Km) of this compound and PTP1B on identical phosphopeptide substrates is essential for a complete understanding of their relative activities. While comprehensive head-to-head kinetic data on the same substrates is limited in the current literature, we can summarize the available data for key substrates.
| Enzyme | Substrate (Phosphopeptide) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound (LMW-PTPB) | p-Nitrophenyl Phosphate (B84403) (pNPP) | 580 | 24.4 | 4.2 x 10⁴ | [1] |
| PTP1B | p-Nitrophenyl Phosphate (pNPP) | 580 | 24.4 | 4.2 x 10⁴ | [1] |
| PTP1B | EGFR (Ac-DADEpYL-NH2) | - | - | - | [1] |
| PTP1B | Insulin (B600854) Receptor (TRDIpYETDpYpYRK) | 7.6 | 1.6 | 2.1 x 10⁵ | [2] |
Signaling Pathway Analysis
This compound is a negative regulator of several critical signaling pathways initiated by receptor tyrosine kinases. Its primary mechanism involves the dephosphorylation of activated receptors, thereby attenuating downstream signals.
This compound-Mediated Dephosphorylation of PDGF Receptor
This compound directly interacts with and dephosphorylates the Platelet-Derived Growth Factor Receptor (PDGFR), specifically targeting the Tyr-857 residue in the activation loop.[3][4] This action inhibits the kinase activity of the receptor, leading to a downregulation of downstream signaling pathways, including the PI3K/Akt and PLC-γ1 pathways.[3]
This compound and Insulin Receptor Signaling
This compound also acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor.[5][6] This dephosphorylation attenuates the metabolic and mitogenic signals mediated by insulin.[7]
Experimental Protocols
Independent verification of this compound's activity can be achieved through established phosphatase assays.
p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This colorimetric assay provides a simple and robust method for measuring general phosphatase activity.
Principle: The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified spectrophotometrically at 405 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Substrate Preparation: Prepare a stock solution of pNPP (e.g., 100 mM in water) and dilute it to the desired final concentration in the reaction buffer.
-
Enzyme Preparation: Purify recombinant this compound and the comparator phosphatase (e.g., PTP1B). Dilute the enzymes to a suitable concentration in the reaction buffer.
-
Assay:
-
Add a defined volume of the enzyme solution to a microplate well.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Determine the amount of pNP produced using a standard curve and calculate the enzyme activity.
Malachite Green Phosphatase Assay
This assay is more sensitive than the pNPP assay and is suitable for measuring phosphate release from phosphopeptide substrates.
Principle: The assay measures the amount of inorganic phosphate released from a substrate. The free phosphate forms a complex with malachite green and molybdate (B1676688), which can be quantified colorimetrically at ~620 nm.
Protocol:
-
Reagent Preparation:
-
Malachite Green Solution: Prepare a solution of malachite green hydrochloride in sulfuric acid.
-
Ammonium (B1175870) Molybdate Solution: Prepare a solution of ammonium molybdate in water.
-
Working Reagent: Mix the malachite green and ammonium molybdate solutions shortly before use.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the phosphopeptide substrate, reaction buffer, and the phosphatase (this compound or comparator).
-
Incubate at a controlled temperature for a defined period.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate color development by adding the Malachite Green Working Reagent.
-
Incubate at room temperature to allow the color to develop.
-
-
Measurement: Read the absorbance at approximately 620 nm.
-
Calculation: Determine the amount of phosphate released using a phosphate standard curve and calculate the enzyme's specific activity.
Conclusion
This compound is a critical regulator of key cellular signaling pathways, primarily through its dephosphorylation of activated growth factor receptors. While its general mechanism of action is understood, a detailed, direct comparison of its catalytic efficiency with other phosphatases like PTP1B on specific physiological substrates remains an area ripe for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and expand upon our current understanding of this compound's function. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the signaling pathways modulated by this important enzyme.
References
- 1. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the dephosphorylation of the activation segment of the insulin receptor by protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the role of low molecular weight phosphotyrosine phosphatase (LMW-PTP) on platelet-derived growth factor receptor (PDGF-r) signaling. LMW-PTP controls PDGF-r kinase activity through TYR-857 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LMW-PTP is a negative regulator of insulin-mediated mitotic and metabolic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Research Peptides: A General Protocol
In the landscape of scientific research and drug development, the responsible management of chemical reagents is paramount to ensuring personnel safety and environmental protection. While specific disposal protocols for a substance designated "ACP1b" are not publicly documented—as the identifier primarily corresponds to a commercial air compressor—this guide provides a comprehensive, step-by-step framework for the proper disposal of research-grade peptides. Researchers, scientists, and drug development professionals are advised to treat any unknown peptide with the highest degree of caution and to consult the specific Safety Data Sheet (SDS) for the compound .
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to standard laboratory safety practices is mandatory. In the absence of a specific SDS for "this compound," the substance should be handled as a hazardous chemical.
Personal Protective Equipment (PPE) is non-negotiable:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat provides a critical barrier against contamination.[1]
All handling of peptides should be confined to a designated and well-organized laboratory area to prevent cross-contamination.[2]
Step-by-Step Disposal Procedures for Research Peptides
The appropriate disposal method for peptide waste is contingent on its physical state (liquid or solid) and must always align with institutional and local environmental regulations.[1]
Liquid Peptide Waste Disposal: Chemical Inactivation
For liquid waste containing peptides, chemical inactivation is the preferred method to denature the peptide and render it biologically inactive before disposal.[1]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (resulting in a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[1]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1][3] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]
-
Final Disposal: Following inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[1] Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal. [1]
Solid Peptide Waste Disposal
Solid waste contaminated with peptides, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Compliant Disposal: Coordinate with your institution's EHS department to schedule regular pickups and ensure compliant disposal through a licensed hazardous waste disposal contractor.[2] Never dispose of peptides or contaminated materials in the regular trash.[2]
Quantitative Data for Peptide Disposal
The following table summarizes key quantitative parameters for the disposal of different waste streams containing research peptides.
| Waste Stream | Key Parameter | Value/Specification | Disposal Method |
| Liquid Chemical Waste (Aqueous) | pH | Neutralized to 5.5-9.0[1][3] | Drain disposal (if permitted by local regulations) or chemical waste collection.[1] |
| Inactivation Ratio | 1 part waste to 10 parts inactivation solution[1] | Chemical inactivation followed by neutralization.[1] | |
| Solid Contaminated Waste | Container Type | Leak-proof, clearly labeled hazardous waste container[1] | Segregation and collection by a licensed hazardous waste contractor.[1][2] |
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of research peptides, the following diagram outlines the decision-making process and necessary steps.
References
Essential Safety and Operational Guide for Handling ACP1
Authoritative Guidance for Researchers and Drug Development Professionals on the Safe and Effective Handling of Acid Phosphatase 1 (ACP1).
This document provides comprehensive safety protocols, operational procedures, and disposal plans for Acid Phosphatase 1 (ACP1), also known as Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Understanding ACP1: A Critical Signaling Regulator
Acid Phosphatase 1 is a key enzyme involved in cellular signal transduction.[1][2] It functions as a protein tyrosine phosphatase, modulating critical signaling pathways by dephosphorylating key protein targets.[1][2] Its involvement in pathways such as those mediated by the Fibroblast Growth Factor Receptor (FGFR), Ephrin receptors, and Platelet-Derived Growth Factor (PDGF) receptor underscores its importance in cellular processes like growth, differentiation, and migration.[2][3][4][5] Given its biological significance, particularly in cancer and other diseases, handling ACP1 in a laboratory setting requires stringent safety measures.[1][6]
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for ACP1 may not be readily available, the handling of this recombinant protein should follow standard laboratory procedures for enzymes and biochemical reagents. The following PPE and safety measures are mandatory.
2.1. Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles | To protect eyes from splashes or aerosols. |
| Hand Protection | Nitrile or equivalent chemical-resistant gloves | To prevent skin contact with the protein solution. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
2.2. General Safety and Handling Precautions
-
Avoid Ingestion, Inhalation, and Contact: Do not ingest, inhale, or allow contact with skin and eyes.[7]
-
Ventilation: Work in a well-ventilated area to minimize inhalation exposure.[7]
-
Hygiene: Wash hands thoroughly after handling.
-
Accidental Exposure:
-
Spills: For small spills, absorb the liquid with an appropriate absorbent material. Clean the area with a 10% bleach solution and dispose of materials in a sealed container.[8]
Operational Plan: Storage and Handling
3.1. Storage
Recombinant ACP1 protein should be stored at -20°C or -80°C in a tightly sealed container for long-term stability.[7][9] Avoid repeated freeze-thaw cycles to maintain the protein's activity.[9] For short-term storage (2-4 weeks), the protein can be kept at 4°C.[9]
3.2. Handling
-
When preparing solutions, use pre-chilled buffers and keep samples on ice to minimize phosphatase activity and degradation.[10]
-
The addition of protease and phosphatase inhibitors to lysis buffers is crucial when working with cell lysates to preserve the phosphorylation state of target proteins.[10][11]
-
Avoid using phosphate-based buffers, such as PBS, as they can interfere with the activity of phospho-specific antibodies in downstream applications like Western blotting. Tris-based buffers are a recommended alternative.[10]
Experimental Protocol: In Vitro Phosphatase Activity Assay
This protocol outlines a general method for measuring the enzymatic activity of ACP1 using a colorimetric assay with the substrate p-nitrophenyl phosphate (B84403) (pNPP).
4.1. Materials
-
Recombinant ACP1 protein
-
Assay Buffer (e.g., 20mM MES, pH 6.0)
-
p-nitrophenyl phosphate (pNPP) substrate solution (10 mM)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
4.2. Procedure
-
Prepare dilutions: Prepare serial dilutions of the ACP1 enzyme in the assay buffer.
-
Add enzyme: Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with buffer only.
-
Initiate reaction: Start the reaction by adding 50 µL of the 10 mM pNPP substrate solution to each well.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop reaction: Terminate the reaction by adding 50 µL of the stop solution to each well. The stop solution will induce a color change in the presence of the product, p-nitrophenol.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate activity: Determine the phosphatase activity based on the amount of p-nitrophenol produced, using a standard curve for quantification. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 nmole of pNPP per minute under the specified conditions.
Disposal Plan
Dispose of all materials, including unused protein, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in accordance with federal, state, and local environmental regulations for biohazardous and chemical waste.[7] Avoid disposing of these materials down the drain.[8]
ACP1 Signaling Pathway
The following diagram illustrates the role of ACP1 (LMW-PTP) in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway for cell growth and differentiation.[3][12]
Caption: ACP1 in the FGFR Signaling Pathway.
References
- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - ACP1 [maayanlab.cloud]
- 3. Low-molecular-weight protein tyrosine phosphatase is a positive component of the fibroblast growth factor receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. [PDF] Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks | Semantic Scholar [semanticscholar.org]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. prospecbio.com [prospecbio.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
